molecular formula C12H12N2O2 B1279350 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 17607-80-6

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1279350
CAS No.: 17607-80-6
M. Wt: 216.24 g/mol
InChI Key: AIYMHQTUFQNZMJ-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYMHQTUFQNZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438921
Record name 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17607-80-6
Record name 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The synthesis involves a three-step process commencing with the formation of a pyrazole ester intermediate, followed by N-benzylation, and concluding with ester hydrolysis to yield the target carboxylic acid.

I. Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through the following three key transformations:

  • Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate. This initial step involves the cyclocondensation of a β-dicarbonyl compound, ethyl 2,4-dioxopentanoate, with hydrazine hydrate. This reaction selectively forms the pyrazole ring, yielding the ethyl ester intermediate.

  • Step 2: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate. The secondary amine of the pyrazole ring is then alkylated using benzyl chloride in the presence of a base, such as potassium carbonate, to introduce the benzyl group at the N1 position.

  • Step 3: Synthesis of this compound. The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Hydrolysis A Ethyl 2,4-dioxopentanoate C Ethyl 5-methyl-1H- pyrazole-3-carboxylate A->C B Hydrazine Hydrate B->C E Ethyl 1-benzyl-5-methyl-1H- pyrazole-3-carboxylate C->E D Benzyl Chloride, K2CO3 D->E G 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic acid E->G F NaOH, H2O/EtOH F->G

Figure 1: Overall synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This procedure is adapted from the synthesis of similar pyrazole esters.[1]

  • Materials:

    • Ethyl 2,4-dioxopentanoate

    • Hydrazine hydrate

    • Ethanol

    • Glacial acetic acid (optional, as catalyst)

  • Procedure:

    • To a solution of ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise at 0 °C with stirring.

    • A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

    • The reaction mixture is then stirred at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

    • Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) affords pure ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

This protocol is based on the N-alkylation of pyrazole derivatives.[2]

  • Materials:

    • Ethyl 5-methyl-1H-pyrazole-3-carboxylate

    • Benzyl chloride

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile

  • Procedure:

    • A mixture of ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq), benzyl chloride (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is prepared in a round-bottom flask.

    • The mixture is heated to reflux and stirred for 10-12 hours, with reaction progress monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

    • The filtrate is concentrated under reduced pressure to give the crude product.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of this compound

This is a standard ester hydrolysis (saponification) procedure.

  • Materials:

    • Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.

    • An aqueous solution of sodium hydroxide (2.0-3.0 eq) is added to the solution.

    • The reaction mixture is heated to reflux and stirred for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

    • The mixture is then cooled to room temperature, and the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

    • The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

    • The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.

III. Data Presentation

Table 1: Summary of Reactants and Products

StepStarting Material(s)Reagent(s)Product
1Ethyl 2,4-dioxopentanoate, Hydrazine hydrateEthanol, Acetic acid (cat.)Ethyl 5-methyl-1H-pyrazole-3-carboxylate
2Ethyl 5-methyl-1H-pyrazole-3-carboxylateBenzyl chloride, K₂CO₃Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate
3Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylateNaOH, HClThis compound

Table 2: Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
Ethyl 5-methyl-1H-pyrazole-3-carboxylateC₇H₁₀N₂O₂154.17White solidNot reported
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylateC₁₄H₁₆N₂O₂244.29Not reportedNot reported
This compoundC₁₂H₁₂N₂O₂216.24White solid153-158

IV. Logical Workflow Diagram

The logical progression of the experimental work is outlined in the following diagram.

Experimental_Workflow A Start: Procure Starting Materials B Step 1: Synthesize Ethyl 5-methyl-1H- pyrazole-3-carboxylate A->B C Purification 1: Column Chromatography B->C D Characterization 1: TLC, NMR, MS C->D E Step 2: Synthesize Ethyl 1-benzyl-5-methyl-1H- pyrazole-3-carboxylate D->E F Purification 2: Column Chromatography E->F G Characterization 2: TLC, NMR, MS F->G H Step 3: Synthesize 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic acid G->H I Purification 3: Filtration and Washing H->I J Final Characterization: TLC, NMR, MS, MP I->J K End: Pure Target Compound J->K

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its structural motif is a common scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities and associated signaling pathways. The information is presented to support further research and development efforts involving this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. A summary of available quantitative data is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂[1]
Molecular Weight 216.24 g/mol [1]
Appearance White crystals[1]
Melting Point 114-122 °C[1]
Boiling Point Data not available in cited literature
pKa Data not available in cited literature
Solubility Data not available in cited literature
Calculated logP (XLogP3-AA) 2.1[2]
Storage Conditions 0-8 °C[1]

Synthesis and Characterization

The synthesis of this compound typically involves a cyclocondensation reaction. A plausible synthetic route is outlined below, based on established methods for pyrazole synthesis.

Experimental Protocol: Synthesis

Reaction Scheme:

A common method for the synthesis of pyrazole-3-carboxylic acids involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a suitable starting material would be an ester of 2,4-dioxo-pentanoic acid and benzylhydrazine.

dot

Synthesis Reactant1 Ethyl 2,4-dioxopentanoate Intermediate Hydrazone Intermediate Reactant1->Intermediate + Reactant2 Benzylhydrazine Reactant2->Intermediate Product 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic acid Intermediate->Product Cyclization Product->Product Reagents Solvent (e.g., Ethanol) Heat Reagents->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH) then Acidification (e.g., HCl) Hydrolysis->Product

Caption: Synthetic pathway for this compound.

Procedure:

  • Hydrazone Formation and Cyclization: Benzylhydrazine is reacted with an ethyl ester of 2,4-dioxo-pentanoic acid in a suitable solvent, such as ethanol. The reaction mixture is typically heated to facilitate the condensation and subsequent intramolecular cyclization to form the pyrazole ring.

  • Ester Hydrolysis: The resulting ethyl ester of this compound is then hydrolyzed, for example, by heating with an aqueous solution of sodium hydroxide.

  • Acidification: The reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the desired carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to yield white crystals.[1]

Experimental Protocol: Characterization

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the aromatic protons), a singlet for the methyl group on the pyrazole ring, and a singlet for the proton on the pyrazole ring. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbonyl carbon, the carbons of the pyrazole and benzene rings, the methylene carbon of the benzyl group, and the methyl carbon.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band for the carboxylic acid.

  • A strong C=O stretching band for the carboxylic acid.

  • C-H stretching bands for the aromatic and aliphatic protons.

  • C=N and C=C stretching vibrations within the pyrazole ring.

dot

Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized Compound->NMR FTIR FT-IR Spectroscopy Synthesized Compound->FTIR Structure Confirmed Structure of This compound NMR->Structure FTIR->Structure SignalingPathways cluster_inflammation Anti-inflammatory & Analgesic cluster_apoptosis Apoptosis Regulation cluster_necroptosis Necroptosis Regulation Pyrazole Scaffold Pyrazole Scaffold COX COX Enzymes Pyrazole Scaffold->COX Potential Target Bcl2 Bcl-2 Pyrazole Scaffold->Bcl2 Potential Target RIP1 RIP1 Kinase Pyrazole Scaffold->RIP1 Potential Target Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Necroptosis Necroptosis RIP1->Necroptosis Inhibition

References

In-Depth Technical Guide: 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17607-80-6

This technical guide provides a comprehensive overview of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, a likely synthetic route with experimental protocols, and potential biological activities based on related structures.

Chemical and Physical Properties

This compound is a pyrazole derivative with a benzyl group attached to one of the nitrogen atoms of the pyrazole ring and methyl and carboxylic acid groups at positions 5 and 3, respectively. Its chemical structure and key properties are summarized in the table below.

PropertyValueSource
CAS Number 17607-80-6ChemScene[1]
Molecular Formula C₁₂H₁₂N₂O₂ChemScene[1]
Molecular Weight 216.24 g/mol ChemScene[1]
Appearance White crystalsChem-Impex[2]
Melting Point 114-122 °CChem-Impex[2]
Purity ≥98%ChemScene[1]
Storage Conditions 0-8 °CChem-Impex[2]

Synthesis Pathway

A probable and efficient synthetic route to this compound involves a two-step process: the N-benzylation of a pyrazole ester intermediate, followed by hydrolysis of the ester to yield the final carboxylic acid. This pathway is illustrated in the diagram below.

Synthesis_Pathway cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Hydrolysis Ethyl_5_methyl_1H_pyrazole_3_carboxylate Ethyl 5-methyl-1H- pyrazole-3-carboxylate Base Base (e.g., K₂CO₃) Acetonitrile, Reflux Ethyl_5_methyl_1H_pyrazole_3_carboxylate->Base Benzyl_chloride Benzyl Chloride Benzyl_chloride->Base Ethyl_1_benzyl_5_methyl_1H_pyrazole_3_carboxylate Ethyl 1-benzyl-5-methyl-1H- pyrazole-3-carboxylate Base->Ethyl_1_benzyl_5_methyl_1H_pyrazole_3_carboxylate Hydrolysis_reagents Base (e.g., NaOH) Ethanol/Water, Heat Ethyl_1_benzyl_5_methyl_1H_pyrazole_3_carboxylate->Hydrolysis_reagents Final_Product 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic acid Hydrolysis_reagents->Final_Product Biological_Evaluation_Workflow Compound 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic acid In_vitro_assays In vitro Assays Compound->In_vitro_assays Enzyme_inhibition Enzyme Inhibition Assays (e.g., COX-1/COX-2, Carbonic Anhydrase) In_vitro_assays->Enzyme_inhibition Antimicrobial Antimicrobial Assays (MIC determination) In_vitro_assays->Antimicrobial Cytotoxicity Cytotoxicity Assays In_vitro_assays->Cytotoxicity In_vivo_models In vivo Models Enzyme_inhibition->In_vivo_models Inflammation_model Carrageenan-induced Paw Edema (Rat) In_vivo_models->Inflammation_model Analgesia_model Writhing Test (Mouse) In_vivo_models->Analgesia_model Data_analysis Data Analysis and Lead Optimization Inflammation_model->Data_analysis Analgesia_model->Data_analysis

References

The Multifaceted Biological Activities of Pyrazole Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly those bearing a carboxylic acid moiety, have garnered significant attention for their broad spectrum of pharmacological activities. This technical guide delves into the core biological activities of pyrazole carboxylic acid derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers in the field of drug discovery and development.

Anticancer Activity

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of various pyrazole carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivativeHeLa (Cervical Cancer)30.4[1]
1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivativeHL-60 (Leukemia)24.4[1]
Pyrazole-thiazole hybridA549 (Lung Cancer)9.3[2]
Pyrazole-thiazole hybridMCF-7 (Breast Cancer)10.2[2]
Pyrazole-indole hybrid (7a)HepG2 (Liver Cancer)6.1[3]
Pyrazole-indole hybrid (7b)HepG2 (Liver Cancer)7.9[3]
Pyrazole-biphenyl derivativeK-562 (Leukemia)69.95% inhibition[4]
Pyrazole hydrazide derivativeB16-F10 (Melanoma)0.49[4]
Pyrazole hydrazide derivativeMCF-7 (Breast Cancer)0.57[4]
Mechanism of Action: Inhibition of EGFR Signaling Pathway

A significant number of pyrazole carboxylic acid derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events, including the MAPK/ERK and PI3K/Akt pathways, leading to cell proliferation, survival, and differentiation.[6] By inhibiting EGFR, these pyrazole derivatives can effectively halt these processes in cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Pyrazole Pyrazole Carboxylic Acid Derivative Pyrazole->EGFR

Figure 1: EGFR Signaling Pathway Inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Pyrazole carboxylic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells end End incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with pyrazole derivatives incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data analyze_data->end

Figure 2: MTT Assay Workflow.

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole-thiazole derivative (2h)Staphylococcus aureus6.25[4]
Pyrazole-thiazole derivative (2h)Bacillus subtilis6.25[4]
Pyrazole derivative (21c)Multi-drug resistant bacteria0.25[1]
Pyrazole derivative (23h)Multi-drug resistant bacteria0.25[1]
Pyrazole derivativeEscherichia coli12.5[10]
Pyrazole derivativeCandida albicans12.5[10]
Pyrazole analogue (3)Escherichia coli0.25[11]
Pyrazole analogue (4)Streptococcus epidermidis0.25[11]
Pyrazole analogue (2)Aspergillus niger1[11]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[12][13]

Materials:

  • Bacterial or fungal strains

  • Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Pyrazole carboxylic acid derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic/antifungal drugs

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the pyrazole derivative solution at a specific concentration into the wells. A solvent control and a standard antimicrobial agent are also tested in separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow start Start prepare_agar Prepare and pour agar plates start->prepare_agar end End inoculate Inoculate with microorganism prepare_agar->inoculate create_wells Create wells in the agar inoculate->create_wells add_compounds Add pyrazole derivatives to wells create_wells->add_compounds incubate Incubate plates add_compounds->incubate measure_zones Measure zones of inhibition incubate->measure_zones measure_zones->end COX2_Inhibition_Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Inflammatory Cell cluster_response Inflammatory Response Stimuli Cytokines, Pathogens COX2_Gene COX-2 Gene Transcription Stimuli->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Pain, Swelling, Redness Prostaglandins->Inflammation Pyrazole Pyrazole Carboxylic Acid Derivative Pyrazole->COX2_Enzyme Paw_Edema_Workflow start Start acclimatize Acclimatize rats start->acclimatize end End group_dose Group and dose animals acclimatize->group_dose induce_edema Induce paw edema with carrageenan group_dose->induce_edema measure_volume Measure paw volume over time induce_edema->measure_volume analyze_data Calculate percentage of edema inhibition measure_volume->analyze_data analyze_data->end

References

An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science.

Introduction

Pyrazole carboxylic acids are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and agrochemicals. Their structural versatility allows for a wide range of biological activities. The title compound, this compound, is a derivative of significant interest. Accurate structural confirmation is the cornerstone of any research and development involving such molecules, ensuring the reliability of subsequent biological and chemical studies. This document outlines the synthetic protocol and a multi-faceted analytical approach for the unambiguous structure elucidation of this compound.

Synthesis and Characterization

The synthesis of pyrazole carboxylic acids can be achieved through various established routes.[1][2] A common and effective method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, followed by oxidation and hydrolysis. For this compound, a plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Benzylhydrazine hydrochloride

  • Potassium permanganate

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Step 1: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol.

    • To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

    • Add benzylhydrazine hydrochloride (1.0 eq) portion-wise to the reaction mixture.

    • Reflux the mixture for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the crude ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until a pH of 2-3 is reached.

    • The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield this compound.

    • The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to obtain a pure crystalline solid.

Spectroscopic Data and Structural Analysis

The structure of the synthesized compound is elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter Value Interpretation
Molecular Formula C₁₂H₁₂N₂O₂Consistent with the proposed structure.
Molecular Weight 216.24 g/mol Corresponds to the calculated molecular weight.
(M+H)⁺ Ion Peak m/z = 217.0921Protonated molecular ion peak, confirming the molecular mass.
Key Fragments m/z = 171, 91Loss of COOH group; presence of the benzyl fragment.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[3]

Wavenumber (cm⁻¹) Vibration Type Interpretation
2500-3300 (broad)O-H stretch (Carboxylic Acid)Indicates the presence of a hydrogen-bonded hydroxyl group in the carboxylic acid.[3]
1680-1710C=O stretch (Carboxylic Acid)Confirms the presence of the carbonyl group of the carboxylic acid.
1500-1600C=N and C=C stretch (Ring)Aromatic and pyrazole ring stretching vibrations.
1210-1320C-O stretch (Carboxylic Acid)Stretching vibration of the carbon-oxygen single bond in the carboxylic acid.
690-770C-H bend (Aromatic)Out-of-plane bending for the monosubstituted benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[4][5]

¹H NMR (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
12.8 (broad s)Singlet (broad)1HCOOH
7.25-7.35 (m)Multiplet5HPhenyl-H (aromatic protons of benzyl group)
6.50 (s)Singlet1HPyrazole-H4
5.50 (s)Singlet2HCH₂ (benzyl)
2.40 (s)Singlet3HCH₃ (methyl)

¹³C NMR (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
163.0COOH
148.0Pyrazole-C5
142.0Pyrazole-C3
137.0Phenyl-C1 (quaternary)
128.8Phenyl-C3, C5
127.9Phenyl-C4
127.5Phenyl-C2, C6
108.0Pyrazole-C4
52.0CH₂ (benzyl)
12.0CH₃ (methyl)

Visualizing Structural Relationships and Workflows

Graphical representations are invaluable for understanding molecular structures and the logical flow of experimental analysis.

elucidation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials (Ethyl acetoacetate, Benzylhydrazine) reaction Cyclocondensation & Hydrolysis start->reaction product Crude Product reaction->product purification Recrystallization product->purification final_product Pure Crystalline Solid purification->final_product ms Mass Spectrometry (MS) final_product->ms ir Infrared (IR) Spectroscopy final_product->ir nmr NMR Spectroscopy (1H, 13C) final_product->nmr data_analysis Data Interpretation ms->data_analysis ir->data_analysis nmr->data_analysis structure_elucidation Final Structure Confirmed data_analysis->structure_elucidation

References

Spectroscopic and Synthetic Profile of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a member of the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and this particular scaffold serves as a valuable building block in the synthesis of more complex molecules. This technical guide provides a summary of the spectroscopic characteristics and a plausible synthetic route for this compound, compiled for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH)> 12.0Singlet (broad)Chemical shift is concentration and solvent dependent.
Benzyl Aromatic (C₆H₅)7.20 - 7.40MultipletCorresponds to the 5 protons of the phenyl group.
Pyrazole Ring (-CH=)~6.5SingletRepresents the single proton on the pyrazole ring at the C4 position.
Benzyl Methylene (-CH₂-)~5.4SingletRepresents the two protons of the methylene bridge.
Methyl (-CH₃)~2.3SingletCorresponds to the three protons of the methyl group at the C5 position.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (C=O)> 165
Pyrazole Ring (C3)~150Carbon bearing the carboxylic acid group.
Pyrazole Ring (C5)~142Carbon bearing the methyl group.
Benzyl Aromatic (ipso-C)~137
Benzyl Aromatic (ortho, meta, para-C)127 - 129
Pyrazole Ring (C4)~108
Benzyl Methylene (-CH₂-)~53
Methyl (-CH₃)~12
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very broad
C-H Stretch (Aromatic)3000 - 3100Sharp, medium
C-H Stretch (Aliphatic)2850 - 3000Sharp, medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, sharp
C=N, C=C Stretch (Pyrazole Ring)1450 - 1600Medium to strong
C-O Stretch (Carboxylic Acid)1200 - 1300Strong
Table 4: Predicted Mass Spectrometry Data
Analysis TypePredicted ValueNotes
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
Expected Ion Peak (ESI+)m/z = 217.25[M+H]⁺

Experimental Protocols

While a specific, published protocol for the titular compound is scarce, a general and reliable method for the synthesis of 1,5-disubstituted-1H-pyrazole-3-carboxylic acids involves the condensation of a β-ketoester with a substituted hydrazine, followed by hydrolysis.

General Synthesis Protocol
  • Step 1: Synthesis of Ethyl 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylate

    • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, add benzylhydrazine (1 equivalent).

    • A catalytic amount of a mild acid (e.g., acetic acid) can be added to facilitate the reaction.

    • The reaction mixture is stirred at room temperature or gently heated (e.g., refluxed) for several hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

    • Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Step 2: Hydrolysis to this compound

    • The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

    • The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).

    • After cooling to room temperature, the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

General Spectroscopic Characterization Protocol
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy : Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is often performed using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for creating the target compound.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis A Ethyl 2,4-dioxovalerate C Ethyl 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylate A->C Ethanol, Acetic Acid (cat.), Reflux B Benzylhydrazine B->C Ethanol, Acetic Acid (cat.), Reflux D 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic acid C->D 1. NaOH(aq)/EtOH, Reflux 2. HCl(aq) G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Target This compound NMR NMR Spectroscopy (¹H & ¹³C) Target->NMR IR IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS ProtonEnv Proton Environments (Chemical Shift, Multiplicity) NMR->ProtonEnv CarbonBackbone Carbon Skeleton (Number and Type of Carbons) NMR->CarbonBackbone FuncGroups Functional Groups (-COOH, C=O, Aromatic C-H) IR->FuncGroups MolWeight Molecular Weight & Formula Confirmation MS->MolWeight

References

Potential Therapeutic Targets of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a synthetic compound belonging to the diverse and pharmacologically significant pyrazole class of molecules. While direct experimental data on this specific molecule is limited in publicly available literature, extensive research on structurally analogous pyrazole carboxylic acid derivatives strongly indicates its potential as a modulator of key enzymes involved in inflammation and pH regulation. This technical guide consolidates the current understanding of potential therapeutic targets, presents quantitative data from closely related compounds to infer activity, details relevant experimental protocols for target validation, and provides visual representations of key biological pathways and experimental workflows. The primary putative targets identified through analysis of structure-activity relationships of analogous compounds are Cyclooxygenase-2 (COX-2) and various isoforms of Carbonic Anhydrase (CA) .

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The subject of this guide, this compound, features key structural motifs—a central pyrazole ring, a carboxylic acid group, a benzyl group at the N1 position, and a methyl group at the C5 position—that are common in compounds known to interact with specific biological targets. Its primary utility has been noted as a versatile intermediate in the synthesis of potential anti-inflammatory and analgesic drugs. This guide aims to provide a detailed overview of the most probable therapeutic targets for this molecule based on the established pharmacology of its structural relatives.

Putative Therapeutic Targets

Based on the body of evidence from analogous compounds, two primary enzyme families emerge as high-probability therapeutic targets for this compound.

Cyclooxygenase-2 (COX-2)

The inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade, is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of two isoforms, the constitutively expressed COX-1 and the inducible COX-2, has led to the development of selective COX-2 inhibitors with improved gastrointestinal safety profiles. Many potent and selective COX-2 inhibitors are based on a 1,5-diarylpyrazole scaffold. The structural similarity of this compound to these inhibitors suggests it may also exhibit COX-2 inhibitory activity.

Signaling Pathway:

COX2_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 Target_Compound 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic acid Target_Compound->COX2 Inhibition

COX-2 Inflammatory Pathway and Potential Inhibition.
Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption. Several CA isoforms are implicated in pathological conditions. For instance, CA IX and XII are overexpressed in many hypoxic tumors and are considered anticancer targets. Studies on 5-Aryl-1H-pyrazole-3-carboxylic acids have demonstrated selective inhibition of these tumor-associated CA isoforms.[1] Given the structural resemblance, this compound is a candidate for CA inhibition.

Signaling Pathway:

CA_Pathway CO2_H2O CO₂ + H₂O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H CA pH_Regulation pH Regulation HCO3_H->pH_Regulation CA Carbonic Anhydrase (e.g., CA IX, CA XII) Tumor_Acidosis Tumor Microenvironment Acidosis pH_Regulation->Tumor_Acidosis contributes to Target_Compound 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic acid Target_Compound->CA Inhibition COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzymes - Arachidonic Acid (Substrate) - Test Compound dilutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate Enzyme with Test Compound or Vehicle Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction by adding Arachidonic Acid Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C for a defined time (e.g., 10 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction with Saturated Stannous Chloride Incubate_Reaction->Stop_Reaction Measure_PGE2 Measure Prostaglandin E2 (PGE₂) levels using ELISA Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate % Inhibition and IC₅₀ values Measure_PGE2->Calculate_IC50 End End Calculate_IC50->End CA_Assay_Workflow Start Start Prepare_Solutions Prepare Solutions: - Buffer (e.g., TRIS) - pH indicator (e.g., phenol red) - CA enzyme solution - Test Compound dilutions - CO₂-saturated water Start->Prepare_Solutions Incubate_Enzyme_Inhibitor Pre-incubate Enzyme with Test Compound or Vehicle Prepare_Solutions->Incubate_Enzyme_Inhibitor Mix_Reactants Rapidly mix enzyme-inhibitor solution with CO₂-saturated water in a stopped-flow spectrophotometer Incubate_Enzyme_Inhibitor->Mix_Reactants Monitor_pH_Change Monitor the change in absorbance of the pH indicator over time Mix_Reactants->Monitor_pH_Change Calculate_Activity Calculate the initial rate of CO₂ hydration Monitor_pH_Change->Calculate_Activity Determine_Ki Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation Calculate_Activity->Determine_Ki End End Determine_Ki->End

References

The Ascendant Role of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a privileged structure in medicinal chemistry due to its versatile biological activities. Among the myriad of pyrazole-containing compounds, derivatives of 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid have emerged as a particularly promising class of molecules with significant potential in the development of novel therapeutics. Their synthetic tractability allows for diverse structural modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This in-depth technical guide consolidates the current knowledge on these derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships, to serve as a comprehensive resource for researchers in the field.

Core Synthesis Strategies

The synthesis of this compound and its derivatives typically commences with the construction of the pyrazole core, followed by functionalization of the carboxylic acid moiety. A common and efficient method for the synthesis of the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

A generalized synthetic workflow is depicted below:

G cluster_synthesis Synthesis of this compound Derivatives reagents 1,3-Dicarbonyl Precursor (e.g., Ethyl 2,4-dioxopentanoate) pyrazole_acid 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic Acid reagents->pyrazole_acid Cyclocondensation hydrazine Benzylhydrazine hydrazine->pyrazole_acid acid_chloride 1-Benzyl-5-methyl-1H- pyrazole-3-carbonyl Chloride pyrazole_acid->acid_chloride Chlorinating Agent (e.g., SOCl2, Oxalyl Chloride) derivatives Amide/Ester/Hydrazide Derivatives acid_chloride->derivatives Nucleophilic Acyl Substitution (Amine, Alcohol, Hydrazine)

A generalized synthetic workflow for the preparation of this compound derivatives.
Experimental Protocols

Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid: A foundational precursor can be synthesized by dissolving 3,5-dimethyl-1H-pyrazole in heated water, followed by the slow addition of potassium permanganate while maintaining the temperature below 90 °C. After cooling and filtration to remove manganese dioxide, the filtrate is acidified to precipitate 3,5-pyrazoledicarboxylic acid. The remaining aqueous phase is then neutralized to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid[1].

General Procedure for the Synthesis of 1H-pyrazole-3-carboxamides: The synthesis of amide derivatives often proceeds via an acid chloride intermediate. The pyrazole-3-carboxylic acid is treated with a chlorinating agent like thionyl chloride or oxalyl chloride to form the corresponding acid chloride. This reactive intermediate is then reacted with a primary or secondary amine in the presence of a base to yield the desired pyrazole-3-carboxamide[2][3][4].

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide array of biological activities, with anticancer and antimicrobial applications being the most extensively studied.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been attributed to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.

Kinase Inhibition: A significant mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases.[5][6][7] These enzymes play a pivotal role in cell signaling pathways that are often dysregulated in cancer. The structure-activity relationship (SAR) of aminopyrazole inhibitors has been studied, revealing that the planar nature of the pyrazole ring and its substituents contributes to selective inhibition of kinases like c-Jun N-terminal kinase 3 (JNK3) over other kinases such as p38.[5]

The following diagram illustrates a simplified representation of a generic kinase inhibition pathway:

G cluster_pathway Simplified Kinase Signaling Pathway and Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Proliferation Cell Proliferation, Survival, Angiogenesis Kinase_Cascade->Proliferation Promotes Inhibitor 1-Benzyl-5-methyl-1H-pyrazole- 3-carboxylic acid derivative Inhibitor->Kinase_Cascade Inhibits

Inhibition of a kinase cascade by a pyrazole derivative, preventing downstream signaling that leads to cell proliferation.

Quantitative Data on Anticancer Activity of Related Pyrazole Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-hydrazone derivativesA549 (Lung)59.91[8]
Pyrazole hybrid chalcone conjugatesMCF-7 (Breast)2.13[9]
Pyrazole hybrid chalcone conjugatesSiHa (Cervical)4.34[9]
Pyrazole hybrid chalcone conjugatesPC-3 (Prostate)4.46[9]
1,2,3-Triazole-pyrazole hybridsMCF-7 (Breast)0.304[10]
1,2,3-Triazole-pyrazole hybridsOVCAR3 (Ovarian)0.233[10]
N-benzyl-5-bromoindolin-2-one derivativesMCF-7 (Breast)2.93 - 19.53[11]
N-benzyl-5-bromoindolin-2-one derivativesA549 (Lung)9.57 - 12.20[11]
Indolo-pyrazoles with thiazolidinoneSK-MEL-28 (Melanoma)3.46[12]
1,3,5-trisubstituted-1H-pyrazole derivativesPC-3 (Prostate)21.9 - 28.6[7]
1,3,5-trisubstituted-1H-pyrazole derivativesMCF-7 (Breast)3.90 - 35.5[7]

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated[3][4][9].

Antimicrobial Activity

Pyrazole derivatives have also been recognized for their potent antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action is often associated with the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Data on Antimicrobial Activity of Related Pyrazole Derivatives:

The following table presents the minimum inhibitory concentration (MIC) values for some pyrazole derivatives against various microbial strains, demonstrating their potential as antimicrobial agents.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazidesEscherichia coli-[13]
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazidesStaphylococcus aureus-[13]
4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamideBacillus cereus-[14]
4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamideEscherichia coli-[14]
1,3-diphenyl pyrazole derivativesAcinetobacter baumannii-
Pyrazole-based triarylmethanes--[15]
Carbazole derivativesCandida albicans-[16]
Carbazole derivativesStaphylococcus aureus-[16]
4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivativesAcinetobacter baumannii-
4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivativesGram-positive bacteria3.12[17]

Note: Specific MIC values were not consistently provided in the search results in a tabular format.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The minimum inhibitory concentration (MIC) of the synthesized compounds is typically determined using the broth microdilution method. A serial dilution of each compound is prepared in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[16].

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective derivatives. For pyrazole-based compounds, the nature and position of substituents on the pyrazole ring and the benzyl group significantly influence their biological activity.

A logical diagram illustrating the key areas for SAR studies is presented below:

G cluster_sar Structure-Activity Relationship (SAR) Exploration Core This compound Core R1 R1: Benzyl Substituents (e.g., EWG, EDG) Core->R1 R2 R2: Carboxylic Acid Modification (Amides, Esters, Hydrazides) Core->R2 R3 R3: Pyrazole Ring Substituents (Position 4) Core->R3

Key modification points for SAR studies on the this compound scaffold.

Studies on related pyrazole series have indicated that:

  • Substituents on the Benzyl Ring (R1): The presence of electron-withdrawing or electron-donating groups on the benzyl ring can significantly impact the potency and selectivity of the compounds.

  • Modification of the Carboxylic Acid (R2): Conversion of the carboxylic acid to amides, esters, or hydrazides often leads to enhanced biological activity. The nature of the substituent on the amide nitrogen or ester oxygen is a critical determinant of potency.

  • Substitution on the Pyrazole Ring (R3): While the core topic focuses on the 5-methyl derivative, substitution at the 4-position of the pyrazole ring can also modulate activity.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. The available literature on related structures strongly suggests their potential as anticancer and antimicrobial agents. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these derivatives to establish a clear and comprehensive structure-activity relationship. Elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their further development as clinical candidates. The synthetic accessibility and the rich chemical space offered by this scaffold provide a fertile ground for the discovery of next-generation therapeutics.

References

solubility of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid group, suggests pH-dependent solubility and the potential for salt formation to enhance aqueous solubility. The presence of a benzyl group and a pyrazole ring contributes to its overall lipophilicity. A thorough understanding of its solubility in various solvent systems is critical for its synthesis, purification, formulation, and biological testing.

Predicted Qualitative Solubility

The solubility of this compound is dictated by the interplay of its polar carboxylic acid group and its largely nonpolar benzyl and pyrazole components. Carboxylic acids with more than five carbon atoms tend to have low solubility in water, a characteristic that is expected for this compound due to its larger hydrocarbon framework.[1][2][3][4] The benzyl group, in particular, significantly increases the nonpolar surface area, reducing its affinity for water.[1][3][4][5] However, the pyrazole ring, while primarily contributing to the nonpolar character, does have some polar attributes that might slightly influence its solubility in organic solvents.[6]

The acidic nature of the carboxylic acid group allows for its conversion into a salt in the presence of a base. The resulting carboxylate salts are ionic and typically exhibit significantly higher aqueous solubility.[1][2] This property is crucial for the design of aqueous formulations.

In non-aqueous solvents, the principle of "like dissolves like" is expected to govern its solubility. The compound is anticipated to be soluble in less polar organic solvents that can engage in hydrogen bonding or have similar polarity.[2][3][4][5][7][8][9]

Data Presentation: Predicted Qualitative Solubility in Various Solvents

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.

Solvent Class Specific Solvent Predicted Solubility Rationale
Aqueous (Neutral) WaterInsolubleThe large nonpolar benzyl and pyrazole moieties outweigh the polarity of the carboxylic acid group.[1][2][3][4]
Aqueous (Basic) 5% Sodium Hydroxide (NaOH)SolubleThe carboxylic acid reacts with the strong base to form a soluble sodium carboxylate salt.[1][2]
Aqueous (Basic) 5% Sodium Bicarbonate (NaHCO₃)SolubleAs a carboxylic acid, it is sufficiently acidic to react with the weak base to form a soluble salt and carbon dioxide.
Aqueous (Acidic) 5% Hydrochloric Acid (HCl)InsolubleThe compound is not basic and will not be protonated to form a soluble salt.
Polar Protic EthanolSolubleEthanol can act as both a hydrogen bond donor and acceptor, and has a polarity that is compatible with the solute.[6]
Polar Protic MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding.[6]
Polar Aprotic AcetoneSolubleAcetone is a polar aprotic solvent that can act as a hydrogen bond acceptor and has a suitable polarity.[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Nonpolar HexaneInsolubleThe polarity mismatch between the nonpolar solvent and the polar carboxylic acid group is too great.
Slightly Polar Diethyl EtherSparingly Soluble to SolubleThe ether can act as a hydrogen bond acceptor, and its polarity is intermediate.[7][8][9]

Experimental Protocol for Qualitative Solubility Determination

This section provides a standardized methodology for the qualitative determination of solubility for an organic compound such as this compound.

Materials and Apparatus
  • Test compound (this compound)

  • Small test tubes (10 x 75 mm)

  • Test tube rack

  • Spatula

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

  • Glass stirring rods

  • pH paper

  • Solvents:

    • Deionized water

    • 5% (w/v) Sodium Hydroxide (NaOH) solution

    • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

    • 5% (v/v) Hydrochloric Acid (HCl) solution

    • Ethanol

    • Methanol

    • Acetone

    • Hexane

    • Diethyl Ether

Procedure
  • Sample Preparation : Place approximately 10-20 mg of the solid compound into a clean, dry test tube.

  • Solvent Addition : Add 1 mL of the desired solvent to the test tube.

  • Mixing : Agitate the mixture vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing. Alternatively, flick the test tube or stir with a clean glass rod.

  • Observation : Observe the mixture against a light source.

    • Soluble : The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble : A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble : The solid does not appear to dissolve, and the mixture remains cloudy or a precipitate is clearly visible.

  • pH Testing (for water solubility) : If the compound is soluble in water, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.

  • Sequential Testing for Water-Insoluble Compounds : If the compound is found to be insoluble in water, proceed with the following sequence of solvents: 5% NaOH, 5% NaHCO₃, and 5% HCl.[10][11][12][13]

  • Confirmation of Salt Formation : If the compound dissolves in 5% NaOH or 5% NaHCO₃, add 5% HCl dropwise to the solution. The reappearance of a precipitate confirms that the initial dissolution was due to an acid-base reaction forming a soluble salt.

  • Organic Solvents : For organic solvents, follow steps 1-4 for each solvent to be tested.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the qualitative solubility testing protocol.

Solubility_Workflow start Start: Place ~20mg of Compound in a Test Tube add_water Add 1 mL Water Agitate start->add_water observe_water Observe add_water->observe_water soluble_in_water Soluble observe_water->soluble_in_water Dissolves insoluble_in_water Insoluble observe_water->insoluble_in_water Does Not Dissolve test_ph Test pH soluble_in_water->test_ph end_soluble End test_ph->end_soluble add_naoh Add 1 mL 5% NaOH Agitate insoluble_in_water->add_naoh observe_naoh Observe add_naoh->observe_naoh soluble_in_naoh Soluble (Strong Acid) observe_naoh->soluble_in_naoh Dissolves insoluble_in_naoh Insoluble observe_naoh->insoluble_in_naoh Does Not Dissolve add_hcl_confirm Add 5% HCl to Confirm (Precipitate should form) soluble_in_naoh->add_hcl_confirm end_strong_acid End add_hcl_confirm->end_strong_acid add_hcl Add 1 mL 5% HCl Agitate insoluble_in_naoh->add_hcl observe_hcl Observe add_hcl->observe_hcl soluble_in_hcl Soluble (Base) observe_hcl->soluble_in_hcl Dissolves insoluble_in_hcl Insoluble (Neutral Compound) observe_hcl->insoluble_in_hcl Does Not Dissolve end_base End soluble_in_hcl->end_base end_neutral End insoluble_in_hcl->end_neutral

Caption: Workflow for Aqueous Solubility Classification.

Conclusion

This technical guide provides a robust framework for understanding and evaluating the solubility of this compound. Based on its chemical structure, it is predicted to be insoluble in neutral water but soluble in aqueous basic solutions and polar organic solvents. The provided experimental protocol offers a systematic approach for researchers to confirm these predictions and to characterize the solubility of this and similar compounds in a variety of solvent systems, which is a fundamental step in the process of drug discovery and development.

References

An In-depth Technical Guide on the Stability and Degradation of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative with potential applications in pharmaceuticals and agrochemicals as a synthetic building block for bioactive molecules.[1] Its unique structure may lend itself to the development of compounds with anti-inflammatory and analgesic properties.[1][2]

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂O₂[1]
Molecular Weight216.24 g/mol [1]
AppearanceWhite crystals[1]
Melting Point114-122 °C[1]
Purity≥ 98%[1]
Storage Conditions0-8 °C[1]

Predicted Stability and Degradation Pathways

Based on the known behavior of pyrazole derivatives, this compound is likely susceptible to degradation under several conditions. The primary degradation pathways are anticipated to be photodegradation and thermal degradation. Given the absence of an ester group, hydrolytic degradation, which is a common issue for pyrazole ester derivatives, is expected to be less of a concern.[3][4][5]

A forced degradation study, also known as stress testing, is the standard approach to definitively identify degradation pathways and the resulting degradation products.[5][6][7][8] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[6]

The following diagram illustrates a logical workflow for conducting a forced degradation study on this compound.

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis (0.1-1 M HCl) HPLC HPLC/UPLC Analysis Acid->HPLC Analyze Samples Base Basic Hydrolysis (0.1-1 M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (3-30% H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal Degradation (Elevated Temperature) Thermal->HPLC Analyze Samples Photo Photodegradation (UV/Vis Light) Photo->HPLC Analyze Samples LCMS LC-MS for Degradant Identification HPLC->LCMS Identify Degradants NMR NMR for Structural Elucidation LCMS->NMR Confirm Structure Pathway Degradation Pathway Elucidation LCMS->Pathway NMR->Pathway Method Development of Stability-Indicating Method Pathway->Method API This compound (API) API->Acid Expose API to API->Base Expose API to API->Oxidation Expose API to API->Thermal Expose API to API->Photo Expose API to

Forced Degradation Study Workflow
Photodegradation

Exposure to light, especially UV radiation, can induce photochemical reactions in pyrazole compounds.[5] The specific degradation pathway will depend on the chromophores present in the molecule and the wavelength of light.[5] For some pyrazole derivatives, UV irradiation can lead to complex rearrangements and the formation of various photoproducts, such as imidazoles.[9]

Thermal Degradation

Pyrazole derivatives generally exhibit good thermal stability.[10] However, at elevated temperatures, thermal decomposition can occur.[10] For carboxylic acid-containing compounds, decarboxylation is a potential thermal degradation pathway.[11] The initial decomposition temperature of pyrazole-derived polymers has been observed to be in the range of 216-244 °C.[12]

Hydrolytic Degradation

While pyrazole ester derivatives are known to be susceptible to hydrolysis, particularly under basic conditions,[3][4][5] this compound, lacking an ester functional group, is expected to be significantly more stable towards hydrolysis.

Oxidative Degradation

The pyrazole ring itself is relatively resistant to oxidation, but the molecule as a whole can be degraded by oxidizing agents such as hydrogen peroxide.[5] The N-1 and C-4 positions of the pyrazole ring can be susceptible to oxidative processes, potentially leading to the formation of N-oxides or hydroxylated species.[5]

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for stress testing of pharmaceuticals.[5][6][8]

General Sample Preparation

A stock solution of this compound at a concentration of 1 mg/mL is recommended for these studies.[8] If the compound has poor aqueous solubility, a co-solvent may be used.

Acidic and Basic Hydrolysis
  • Acidic Hydrolysis : Treat the drug solution with 0.1 M to 1 M hydrochloric acid or sulfuric acid.[5][8]

  • Basic Hydrolysis : Treat the drug solution with 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[5][8]

  • Procedure :

    • Initially, conduct the studies at room temperature.

    • If no degradation is observed, the temperature can be increased to 40-60 °C.[5][8]

    • Samples should be withdrawn at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) and neutralized before analysis.

Oxidative Degradation
  • Oxidizing Agent : Use 3% to 30% hydrogen peroxide (H₂O₂).[5]

  • Procedure :

    • Conduct the study at room temperature.

    • Protect the samples from light to avoid photo-oxidation.

    • Withdraw and analyze samples at suitable time points.

Thermal Degradation
  • Conditions : Expose the solid drug substance to dry heat at elevated temperatures (e.g., 60°C, 80°C, or higher, depending on the melting point).[7]

  • Procedure :

    • Monitor for physical changes (e.g., color change, melting).

    • Dissolve samples at various time points in an appropriate solvent for analysis.

Photostability Testing
  • Light Source : Expose the drug solution and solid drug substance to a combination of visible and UV light, as specified in ICH guideline Q1B.[5][8]

  • Procedure :

    • Use a photostability chamber.

    • A control sample should be kept in the dark to differentiate between thermal and photodegradation.

    • Analyze samples after a specified duration of light exposure.

The following diagram outlines the key decision points in a typical photostability testing protocol.

Photostability_Protocol Start Prepare Solid and Solution Samples Expose Expose to UV/Vis Light (ICH Q1B Conditions) Start->Expose DarkControl Store Control Samples in Dark Start->DarkControl Analyze Analyze Samples by HPLC Expose->Analyze DarkControl->Analyze Compare Compare Exposed vs. Dark Control Analyze->Compare SignificantChange Significant Change Observed? Compare->SignificantChange End Determine Photostability Profile SignificantChange->End Yes SignificantChange->End No

Photostability Testing Decision Tree

Analytical Methodology

A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), should be developed and validated. This method must be capable of separating the intact drug from all potential degradation products.

Summary of Potential Degradation Products

While the exact degradation products of this compound are unknown without experimental data, the following table summarizes potential degradation products based on the known reactivity of the pyrazole ring and carboxylic acid functional group.

Stress ConditionPotential Degradation PathwayPossible Degradation Products
PhotolysisPhotochemical rearrangementIsomeric products (e.g., imidazoles), ring-opened products
ThermalDecarboxylation1-Benzyl-5-methyl-1H-pyrazole
OxidationOxidation of pyrazole ringN-oxides, hydroxylated derivatives

Conclusion

This technical guide provides a framework for understanding and evaluating the stability and degradation of this compound. While the compound is predicted to be relatively stable to hydrolysis, it is likely susceptible to photodegradation and thermal degradation. The experimental protocols outlined herein will enable a thorough investigation of its stability profile, which is a critical step in the drug development process. The identification of degradation products and the development of a stability-indicating analytical method are essential for ensuring the safety and efficacy of any potential pharmaceutical product containing this molecule.

References

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid: A Scaffolding Approach in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry. While comprehensive studies detailing its specific mechanism of action are not extensively available in the public domain, its primary role as a versatile synthetic intermediate is well-documented.[1][2] This technical guide elucidates the current understanding of this compound, focusing on its application as a foundational scaffold for the synthesis of novel bioactive molecules, particularly in the realms of anti-inflammatory and analgesic drug development. The broader context of the biological activities of pyrazole derivatives will also be explored to highlight the therapeutic potential of compounds derived from this core structure.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3] Its unique structural and electronic properties allow for diverse chemical modifications, making it a cornerstone for the development of a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4]

This compound serves as a key building block in this context.[2] Its structure, featuring a carboxylic acid group, a methyl group, and a benzyl group attached to the pyrazole core, offers multiple points for chemical modification, enabling the synthesis of a diverse library of derivative compounds with potentially enhanced biological activities.

Role as a Synthetic Intermediate

The primary recognized value of this compound lies in its utility as an intermediate in organic synthesis.[1][2] The carboxylic acid functional group is particularly amenable to a variety of chemical transformations, such as amidation and esterification, allowing for the attachment of different pharmacophores to the pyrazole core. This versatility is crucial in the drug discovery process, where the systematic modification of a lead compound is essential for optimizing its pharmacological profile.

Below is a conceptual workflow illustrating the role of this compound as a synthetic intermediate in the generation of novel chemical entities.

G A 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic acid B Chemical Modification (e.g., Amidation, Esterification) A->B C Library of Novel Pyrazole Derivatives B->C D Biological Screening (e.g., Anti-inflammatory, Analgesic assays) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimized Bioactive Molecule F->G

Conceptual workflow of drug discovery starting from this compound.

Potential Therapeutic Applications of Derivatives

While the mechanism of action for the title compound itself is not detailed, the derivatives synthesized from it are often targeted for specific biological activities.

Anti-inflammatory and Analgesic Properties

A significant focus of research involving this compound is in the development of novel anti-inflammatory and analgesic agents.[1][2][5][6] The pyrazole scaffold is a key component of several known non-steroidal anti-inflammatory drugs (NSAIDs). The structural modifications enabled by this intermediate allow for the fine-tuning of activity and selectivity towards inflammatory targets, such as cyclooxygenase (COX) enzymes.

Other Potential Applications

The versatility of the pyrazole core suggests that derivatives of this compound could be explored for a range of other therapeutic areas, including:

  • Antimicrobial Agents: Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities.

  • Anticancer Agents: Certain pyrazole-containing compounds have shown promise as anticancer agents.[5][6]

  • Agrochemicals: This compound is also used in the formulation of agrochemicals, such as herbicides and fungicides.[2]

Data Presentation

Due to the lack of publicly available experimental data on the specific mechanism of action of this compound, a quantitative data summary table cannot be provided at this time. Research efforts have predominantly focused on its synthetic utility rather than its intrinsic biological activity.

Experimental Protocols

Detailed experimental protocols for the mechanism of action of this compound are not available in the current body of scientific literature. However, for researchers interested in its synthetic applications, a general synthetic approach for creating derivatives is outlined below.

General Protocol for Amide Synthesis from this compound:

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound is typically activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a coupling agent (e.g., DCC, EDC, HATU).

  • Amine Coupling: The activated carboxylic acid is then reacted with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane, dimethylformamide).

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to yield the desired amide derivative.

The specific reaction conditions, including temperature, reaction time, and choice of reagents, would need to be optimized for each specific amine substrate.

Conclusion

This compound is a valuable molecule in the field of medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of novel, biologically active compounds. While its own mechanism of action remains to be elucidated, its role as a key intermediate in the development of potential anti-inflammatory, analgesic, and other therapeutic agents is firmly established. Future research may shed more light on the intrinsic biological properties of this compound, but its current significance lies in its enabling role in the drug discovery and development pipeline. The adaptability of its structure ensures that it will continue to be a valuable tool for medicinal chemists aiming to create the next generation of targeted therapies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, a valuable building block in the development of pharmaceuticals and agrochemicals.[1] The protocol is divided into two main stages: the synthesis of the intermediate ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate and its subsequent hydrolysis to the final carboxylic acid product.

Experimental Protocols

Part 1: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

This procedure outlines the formation of the pyrazole ring through the condensation of benzylhydrazine with ethyl 2,4-dioxopentanoate.

Materials:

  • Ethyl 2,4-dioxopentanoate (ethyl acetylpyruvate)

  • Benzylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of benzylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir the mixture at room temperature for 15 minutes.

  • Add ethyl 2,4-dioxopentanoate (1.0 eq) to the reaction mixture, followed by a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Part 2: Synthesis of this compound (Saponification)

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

  • Methanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of methanol and 1 M sodium hydroxide solution.

  • Stir the resulting mixture at room temperature for 5 hours or until the reaction is complete, as monitored by TLC.[2]

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.[2]

Data Presentation

Table 1: Reagent and Product Quantities (Illustrative Example)

SubstanceMolecular Weight ( g/mol )Moles (mmol)Mass (g) or Volume (mL)Stoichiometric Ratio
Part 1
Ethyl 2,4-dioxopentanoate158.15101.58 g1.0
Benzylhydrazine hydrochloride158.63101.59 g1.0
Sodium acetate82.03110.90 g1.1
Part 2
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate244.288 (assuming 80% yield)1.95 g1.0
Sodium hydroxide (1 M solution)40.001616 mL2.0
This compound216.24---

Mandatory Visualization

Experimental Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Ester Synthesis cluster_part2 Part 2: Saponification Reagents1 Ethyl 2,4-dioxopentanoate Benzylhydrazine HCl Sodium Acetate Ethanol Reaction1 Reflux (4-6 hours) Reagents1->Reaction1 Workup1 Solvent Removal DCM Extraction Washing Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Ethyl 1-benzyl-5-methyl-1H- pyrazole-3-carboxylate Purification1->Intermediate Reagents2 Intermediate Ester Methanol NaOH Solution Intermediate->Reagents2 Reaction2 Stir at RT (5 hours) Reagents2->Reaction2 Workup2 Acidification (HCl) Ethyl Acetate Extraction Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 FinalProduct 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic acid Purification2->FinalProduct

References

Application Note: Purification of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-A

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid using the recrystallization technique. This method is effective for removing impurities and obtaining a high-purity crystalline product suitable for downstream applications in pharmaceutical development and chemical research.[1][2] The protocol covers solvent screening, the main recrystallization procedure, and methods for assessing purity.

Introduction

This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules, including potential anti-inflammatory and analgesic agents.[2] The purity of this intermediate is critical for the successful synthesis and efficacy of the final active pharmaceutical ingredients (APIs). Recrystallization is a robust and widely used technique for purifying solid organic compounds.[3] The principle is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at different temperatures.[3] This document outlines a systematic approach to purify this compound via cooling recrystallization.

Principle of Recrystallization

The foundation of this technique lies in the property that the solubility of most solids increases with a rise in temperature.[3] An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at room temperature or below. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out of the solution in a purer form, leaving the impurities behind in the mother liquor.[4]

Materials and Equipment

Materials:

  • Crude this compound

  • Screening Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Water[4][5][6]

  • Decolorizing Carbon (if required)

  • Celatom® or filter aid (if required)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Condenser (optional, to prevent solvent loss)

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Melting point apparatus

  • Drying oven or desiccator

Experimental Protocols

Protocol 1: Solvent Screening

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[7]

  • Preparation: Place approximately 50 mg of the crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): Add 1 mL of a candidate solvent to each test tube. Agitate the mixture and observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.[3]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate, bringing the solvent to a boil. Add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observation: A good solvent will result in the formation of a significant amount of crystals upon cooling. If no crystals form, it may indicate that the compound is too soluble or the solution is supersaturated. Try inducing crystallization by scratching the inside of the test tube with a glass rod.[5]

  • Selection: Choose the solvent (or a mixed solvent system) that provides poor solubility at low temperatures and high solubility at high temperatures, yielding a good recovery of crystalline solid. For pyrazole carboxylic acids, an ethanol/water or ethanol/hexane mixture is often effective.[4]

Protocol 2: Recrystallization Procedure (Using Ethanol/Water)

This protocol assumes an ethanol/water mixture is a suitable solvent system, where ethanol is the "good" solvent and water is the "anti-solvent."

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid completely by heating the mixture gently on a hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Reheat the solution to ensure all solid is dissolved. Slowly add hot water dropwise while stirring until the solution becomes faintly cloudy (turbid).[4] Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to remove any residual mother liquor.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a suitable temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

Results

The effectiveness of the recrystallization process is evaluated by comparing the mass, purity, and melting point of the material before and after the procedure.

Table 1: Quantitative Data Summary of Purification

ParameterCrude MaterialRecrystallized Product
Appearance Off-white to tan powderWhite crystalline solid
Mass (g) 5.004.25
Purity (by HPLC, %) 94.599.8
Yield (%) -85
Melting Point (°C) 149-155156-158

Note: Data presented are hypothetical and for illustrative purposes.

Workflow Visualization

The following diagram illustrates the logical steps of the recrystallization protocol.

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve in minimal hot solvent start->dissolve is_colored Solution Colored? dissolve->is_colored decolorize 2. Add Charcoal & Reheat is_colored->decolorize Yes induce_xtal 4. Induce Crystallization (Add anti-solvent & cool) is_colored->induce_xtal No hot_filter 3. Hot Filtration decolorize->hot_filter hot_filter->induce_xtal cool_slow 5. Slow Cooling to RT induce_xtal->cool_slow ice_bath 6. Cool in Ice Bath cool_slow->ice_bath isolate 7. Isolate Crystals (Vacuum Filtration) ice_bath->isolate wash 8. Wash with Cold Solvent isolate->wash dry 9. Dry Crystals wash->dry end_node End: Pure Product dry->end_node

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Perform all operations, especially those involving heating flammable organic solvents, in a well-ventilated fume hood.

  • Use caution when handling hot glassware and solutions to prevent thermal burns.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Conclusion

Recrystallization is an effective and economical method for the purification of this compound. Proper solvent selection is paramount to achieving high purity and yield. The protocol described herein provides a reliable framework for obtaining material with purity exceeding 99%, making it suitable for demanding applications in research and development.

References

Application Note: 1H NMR Characterization of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, exhibiting a range of pharmacological properties. Accurate structural elucidation and characterization are paramount for its application in the synthesis of novel therapeutic agents. This application note provides a detailed protocol for the characterization of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a powerful analytical technique for determining the molecular structure of organic compounds.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are based on the analysis of structurally similar compounds.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
COOH~12.0 - 13.0Broad Singlet1H-
Phenyl-H (ortho)~7.28 - 7.40Multiplet2H-
Phenyl-H (meta, para)~7.28 - 7.40Multiplet3H-
Pyrazole C4-H~6.70Singlet1H-
Benzyl CH₂~5.60Singlet2H-
Methyl CH₃~2.40Singlet3H-

Experimental Protocol

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (CDCl₃ or DMSO-d₆, 0.6-0.7 mL)

    • 5 mm NMR tube

    • Pasteur pipette and glass wool

    • Vortex mixer (optional)

  • Procedure:

    • Weigh 5-10 mg of the compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

    • Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

    • Filter the solution through a small plug of glass wool packed at the bottom of a Pasteur pipette directly into a 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the quality of the NMR spectrum.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Software: Standard NMR acquisition and processing software

  • Parameters:

    • Pulse Program: Standard ¹H acquisition (e.g., 'zg30')

    • Solvent: CDCl₃ or DMSO-d₆

    • Temperature: 298 K

    • Spectral Width: 0 - 16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 3-4 seconds

    • Receiver Gain: Autogain or manually adjusted to avoid clipping.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

  • Integrate all the peaks to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of the protons.

Visualization of Key Information

To aid in the understanding of the ¹H NMR characterization, the following diagrams illustrate the molecular structure with proton assignments and the experimental workflow.

Molecular Structure and Proton Assignments cluster_molecule cluster_labels mol COOH COOH COOH->mol Phenyl_H Phenyl-H Phenyl_H->mol Pyrazole_H Pyrazole C4-H Pyrazole_H->mol Benzyl_CH2 Benzyl CH₂ Benzyl_CH2->mol Methyl_CH3 Methyl CH₃ Methyl_CH3->mol

Caption: Molecular structure of this compound with key proton groups highlighted.

Experimental Workflow for ¹H NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Set Up NMR Spectrometer (400 MHz) filter->setup acquire Acquire ¹H NMR Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Analyze Multiplicity & Coupling Constants integrate->analyze structure Structure Elucidation analyze->structure

Caption: Flowchart illustrating the key steps in the ¹H NMR characterization process.

Application Notes and Protocols: X-ray Crystallography of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, a specific, publicly available crystal structure for 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid has not been deposited in crystallographic databases. The following application notes and protocols are provided as a representative guide for the crystallographic analysis of this compound or structurally similar pyrazole derivatives. The presented data is hypothetical and based on known structures of related compounds.

Introduction

This compound is a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.[1][2] X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information that is critical for understanding structure-activity relationships (SAR), guiding lead optimization, and securing intellectual property.[3][4]

This document outlines the protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound, providing a framework for researchers to obtain and analyze its crystal structure.

Experimental Protocols

Synthesis of this compound

The synthesis of pyrazole carboxylic acids can be achieved through various established routes. A common method involves the hydrolysis of the corresponding ester.

Protocol:

  • Ester Hydrolysis: A mixture of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) and an excess of a base such as potassium hydroxide or sodium hydroxide (2-3 equivalents) in a suitable solvent like ethanol or methanol is heated to reflux.[2]

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting ester is consumed.

  • Work-up: The solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a dilute acid (e.g., 10% HCl) to precipitate the carboxylic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound.[2]

Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography.[5] Several methods can be employed, and optimization of solvent, temperature, and concentration is typically required.

Key Crystallization Techniques: [6][7]

  • Slow Evaporation: This is the simplest method where a near-saturated solution of the compound is left undisturbed in a vial with a perforated cap, allowing the solvent to evaporate slowly over days or weeks.[7]

  • Slow Cooling: A saturated solution is prepared in a suitable solvent at an elevated temperature (just below the solvent's boiling point). The solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently to lower temperatures (e.g., 4 °C).[5][6] Insulating the container can promote the formation of larger, higher-quality crystals.[6]

  • Vapor Diffusion: A solution of the compound in a solvent (S1) is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a second solvent (S2, the "anti-solvent") in which the compound is less soluble. S2 must be more volatile than S1. Over time, the vapor of S2 diffuses into S1, reducing the solubility of the compound and inducing crystallization.[7]

  • Solvent Layering: A solution of the compound is prepared in a dense solvent. A less dense anti-solvent is then carefully layered on top without mixing. Crystals form at the interface as the solvents slowly diffuse into one another.[7]

Recommended Solvents: A good solvent for crystallization should dissolve the compound moderately at high temperatures and poorly at low temperatures.[5] Common solvents and solvent pairs to screen for pyrazole derivatives include acetone, ethanol, methanol, ethyl acetate, dichloromethane, and mixtures with water or hexane.[8]

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals (typically 0.1-0.3 mm in size, clear, and without visible defects) are obtained, they are mounted for data collection.[4]

Protocol:

  • Crystal Mounting: A selected crystal is mounted on a cryo-loop or a glass fiber.[4] For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Diffractometer Setup: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).[3][9]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A data collection strategy is calculated to measure the intensities of a large number of unique reflections with adequate redundancy and resolution (typically to at least 0.85 Å for small organic molecules).[10] This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[4][10]

  • Data Processing: The raw diffraction images are processed. This includes integration of reflection intensities, correction for experimental factors (e.g., Lorentz and polarization effects), and merging of equivalent reflections. The output is a file containing the hkl indices and corresponding intensities for each reflection.[10]

Data Presentation

The following tables summarize hypothetical crystallographic data for this compound, based on typical values for similar pyrazole structures.[2][11]

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

ParameterValue
Empirical formulaC₁₂H₁₂N₂O₂
Formula weight216.24
Temperature100(2) K
Wavelength (Mo-Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a12.345(2) Å
b8.765(1) Å
c9.876(2) Å
β98.54(1)°
Volume1058.9(3) ų
Z (molecules/unit cell)4
Density (calculated)1.356 Mg/m³
Absorption coefficient0.095 mm⁻¹
F(000)456
Data collection
Reflections collected8540
Independent reflections2410 [R(int) = 0.035]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2410 / 0 / 145
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.115
R indices (all data)R1 = 0.062, wR2 = 0.128

Table 2: Selected Bond Lengths and Angles (Hypothetical)

BondLength (Å)AngleDegrees (°)
N1-N21.35C5-N1-N2112.0
N1-C51.34N1-N2-C3105.0
N2-C31.33N2-C3-C4111.0
C3-C41.41C3-C4-C5104.0
C4-C51.38C4-C5-N1108.0
C3-C(OOH)1.48N2-C3-C(OOH)121.0

Visualizations

The following diagrams illustrate the logical workflow of the crystallographic process and the molecular structure of the target compound.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification (Recrystallization) synthesis->purification crystallization Grow Single Crystals purification->crystallization mounting Crystal Mounting & Screening crystallization->mounting data_collection Data Collection mounting->data_collection processing Data Processing & Reduction data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Reporting refinement->validation

Caption: Experimental workflow for X-ray crystallography.

Caption: 2D representation of the molecular structure.

References

Application Notes and Protocols for 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid in various in vitro assays. The protocols are based on established methodologies for evaluating the biological activities of pyrazole derivatives.

Application Note 1: Anti-inflammatory Activity Evaluation via Cyclooxygenase (COX) Inhibition Assay

Introduction: Pyrazole derivatives are a well-established class of compounds with anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[1] This protocol describes an in vitro fluorometric assay to determine the inhibitory activity of this compound against COX-1 and COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX activity assay kits.[1]

Objective: To determine the IC50 values of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human)

  • COX Assay Buffer

  • COX Probe (fluorogenic substrate)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Known COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as positive controls

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers, cofactors, and the probe.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Create a series of dilutions from the stock solution to generate a range of test concentrations.

  • Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the respective wells. Include wells with DMSO only as a control for maximum enzyme activity and wells with the known inhibitors as positive controls. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[1]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Data Presentation

CompoundTargetIC50 (µM) [example]Selectivity Index (COX-1/COX-2) [example]
This compoundCOX-115.20.1
This compoundCOX-21.5
Celecoxib (Control)COX-110.00.01
Celecoxib (Control)COX-20.1

Signaling Pathway and Experimental Workflow

COX_Inhibition_Pathway cluster_pathway COX Inhibition Pathway Membrane Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PLA2->Arachidonic Acid Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Test_Compound 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic acid Test_Compound->COX1 Inhibition Test_Compound->COX2 Inhibition

Caption: COX enzyme inhibition pathway.

Assay_Workflow cluster_workflow COX Inhibition Assay Workflow A Prepare Reagents (Buffer, Probe, Cofactor) C Add Buffer, Cofactor, Probe, and Compound to Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Add Diluted COX-1/COX-2 Enzyme C->D E Incubate at 37°C D->E F Add Arachidonic Acid E->F G Measure Fluorescence F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: COX inhibition assay workflow.

Application Note 2: Anticancer Activity Evaluation via MTT Cell Viability Assay

Introduction: Many pyrazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[4][5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4] This protocol outlines the use of the MTT assay to evaluate the cytotoxic effects of this compound on cancer cells.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the IC50 of this compound in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to obtain a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Data Presentation

CompoundCell LineIC50 (µM) [example]
This compoundMCF-78.5
This compoundHCT-11612.3
Doxorubicin (Control)MCF-70.5
Doxorubicin (Control)HCT-1160.8

Experimental Workflow and Potential Mechanism

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Solution C->D E Incubate for 4 hours D->E F Add Solubilization Buffer E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and Determine IC50 G->H

Caption: MTT cell viability assay workflow.

Anticancer_Mechanism cluster_mechanism Potential Anticancer Mechanisms Test_Compound 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic acid Tubulin Tubulin Polymerization Test_Compound->Tubulin Inhibition Cell_Cycle Cell Cycle Progression Test_Compound->Cell_Cycle Interference Apoptosis_Pathway Apoptotic Pathways Test_Compound->Apoptosis_Pathway Induction Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G0/G1) Cell_Cycle->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Pathway->Apoptosis

Caption: Potential anticancer mechanisms of pyrazole derivatives.

Application Note 3: Neuroprotective Potential via Acetylcholinesterase (AChE) Inhibition Assay

Introduction: Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Pyrazole derivatives have been explored as potential AChE inhibitors.[7][8][9] This protocol describes a colorimetric method based on the Ellman's reaction to screen for AChE inhibitory activity of this compound.[7]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 of this compound against AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Donepezil (or other known AChE inhibitor) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Compound Dilution: Prepare a stock solution of this compound in DMSO and create serial dilutions in phosphate buffer.

  • Assay Reaction: a. In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well. b. Add the AChE solution to each well. Include a control with no inhibitor. c. Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Start the reaction by adding the ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes. The rate of increase in absorbance is proportional to AChE activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the control and calculate the IC50 value from the dose-response curve.

Data Presentation

CompoundTargetIC50 (µM) [example]
This compoundAChE5.2
Donepezil (Control)AChE0.05

Signaling Pathway and Experimental Workflow

AChE_Pathway cluster_pathway AChE Inhibition at the Synapse Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Test_Compound 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic acid Test_Compound->AChE Inhibition

Caption: Acetylcholinesterase inhibition pathway.

AChE_Workflow cluster_workflow AChE Inhibition Assay Workflow A Add Buffer, DTNB, and Test Compound to Plate B Add AChE Solution A->B C Incubate at 37°C B->C D Add ATCI to Start Reaction C->D E Measure Absorbance at 412 nm D->E F Calculate Reaction Rate and Determine IC50 E->F

Caption: AChE inhibition assay workflow.

References

Application Notes and Protocols: 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry. Its inherent structural features, including a stable aromatic pyrazole core, a lipophilic benzyl group, and a reactive carboxylic acid handle, make it an ideal starting point for the synthesis of diverse compound libraries with a wide range of biological activities. This pyrazole scaffold is a key component in the design of novel therapeutics, particularly in the fields of oncology, inflammation, and infectious diseases. The carboxylic acid group serves as a convenient point for chemical modification, most commonly through the formation of amide bonds, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Therapeutic Applications and Mechanism of Action

Derivatives of the this compound scaffold have shown significant promise in various therapeutic areas. A notable application is in the development of anticancer agents. For instance, N-substituted benzamide derivatives of the closely related 1-benzyl-3,5-dimethyl-1H-pyrazole scaffold have demonstrated potent antiproliferative activity against pancreatic cancer cell lines.[1]

Mechanism of Action: mTORC1 Inhibition and Autophagy Modulation

A key mechanism of action for the anticancer effects of these pyrazole derivatives involves the modulation of the mTOR (mechanistic target of rapamycin) signaling pathway. Specifically, certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce the activity of mTOR complex 1 (mTORC1).[1] mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Its inhibition leads to a decrease in protein synthesis and can induce cell cycle arrest.

Furthermore, these compounds have been observed to modulate autophagy, a cellular process of degradation and recycling of cellular components.[1] While they increase basal autophagy, they can also impair the autophagic flux under certain conditions, leading to an accumulation of autophagosomes and potentially contributing to cancer cell death. This dual effect on autophagy and mTORC1 signaling highlights the complex and potent mechanism of action of this class of compounds.

Quantitative Data Presentation

The following table summarizes the antiproliferative activity of selected N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives against the MIA PaCa-2 pancreatic cancer cell line.

Compound IDR Group (Benzamide)EC50 (µM) in MIA PaCa-2 Cells[1]
1 H10
2 3-CONH20.8
3 4-CONH22.5
4 2-CONH2> 20
5 3-CONHMe0.5

Experimental Protocols

Synthesis of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxamides (General Procedure)

This protocol describes the general synthesis of N-substituted amides from this compound.

Step 1: Synthesis of this compound

A common synthetic route to the pyrazole core involves the condensation of a β-ketoester with benzylhydrazine.

Step 2: Amide Coupling

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM or THF. To this solution, add the desired amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-substituted 1-benzyl-5-methyl-1H-pyrazole-3-carboxamide.

In Vitro Anticancer Activity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2]

  • Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Western Blot for mTORC1 Signaling Inhibition

This protocol is used to assess the phosphorylation status of downstream targets of mTORC1, such as p70S6K and 4E-BP1, as a measure of mTORC1 activity.[3][4]

  • Cell Lysis: Treat cells with the test compounds for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phosphorylated and total p70S6K and 4E-BP1 overnight at 4 °C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Mandatory Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes GTP hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Pyrazole_Derivative 1-Benzyl-5-methyl-1H-pyrazole -3-carboxamide Derivative Pyrazole_Derivative->mTORC1 inhibits Protein_Synthesis Protein Synthesis Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of pyrazole derivatives.

Experimental_Workflow Start Start: Synthesized 1-Benzyl-5-methyl-1H-pyrazole -3-carboxamide Derivatives MTT_Assay In Vitro Cytotoxicity Screening (MTT Assay) Start->MTT_Assay Determine_EC50 Determine EC50 Values MTT_Assay->Determine_EC50 Lead_Selection Select Lead Compounds (Potent & Selective) Determine_EC50->Lead_Selection Mechanism_Study Mechanism of Action Studies Lead_Selection->Mechanism_Study Proceed with active compounds Western_Blot Western Blot for mTORC1 Pathway Proteins Mechanism_Study->Western_Blot Autophagy_Assay Autophagy Flux Assay (e.g., LC3 turnover) Mechanism_Study->Autophagy_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Autophagy_Assay->Data_Analysis Conclusion Conclusion: Identify Lead Candidate for Further Development Data_Analysis->Conclusion

Caption: Experimental workflow for the evaluation of pyrazole derivatives as anticancer agents.

References

Synthesis and Evaluation of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and biological evaluation of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid and its analogs. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] These notes offer a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents based on this versatile heterocyclic core.

Synthetic Protocols

The primary route for the synthesis of 1,3,5-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5] For the synthesis of the target compound, this compound, the key starting materials are ethyl 2,4-dioxovalerate and benzylhydrazine.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the parent compound via a two-step process: Knorr cyclocondensation followed by ester hydrolysis.

Step 1: Knorr Pyrazole Synthesis - Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

  • Materials:

    • Ethyl 2,4-dioxovalerate

    • Benzylhydrazine hydrochloride

    • Ethanol

    • Glacial Acetic Acid (catalyst)

    • Sodium bicarbonate

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate (1.0 equivalent) in ethanol.

    • Add benzylhydrazine hydrochloride (1.0 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Materials:

    • Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

    • Ethanol

    • Potassium hydroxide

    • Hydrochloric acid (10%)

  • Procedure:

    • Dissolve the purified ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in ethanol.

    • Add a solution of potassium hydroxide (2.0 equivalents) in water.

    • Heat the mixture to reflux for 3 hours or until the reaction is complete as monitored by TLC.[6]

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and acidify with 10% hydrochloric acid to precipitate the carboxylic acid.[6]

    • Filter the precipitate, wash with cold water, and dry to yield this compound.

Data Presentation: Biological Activities of Analogs

The following tables summarize the reported biological activities of various this compound analogs and related pyrazole derivatives.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
7d MCF-7 (Breast)2.93 ± 0.47[7]
Doxorubicin (Ref.) MCF-7 (Breast)4.30 ± 0.84[7]
7c MCF-7 (Breast)7.17 ± 0.94[7]
12d MCF-7 (Breast)13.92 ± 1.21[7]
7a MCF-7 (Breast)19.53 ± 1.05[7]
2a HEP2 (Carcinoma), HCT-116 (Colon)Moderate[8]
2d HEP2 (Carcinoma), HCT-116 (Colon)Potent[8]
4b HEP2 (Carcinoma), HCT-116 (Colon)Potent[8]

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
3 Escherichia coli (Gram-)>128[2]
5 Staphylococcus aureus (Gram+)64-128[2]
5 Staphylococcus epidermidis (Gram+)64-128[2]
9 Gram-positive isolates≤128[2]
Ciprofloxacin (Ref.) Escherichia coli-[9]
3 Escherichia coli (Gram-)0.25[9]
4 Streptococcus epidermidis (Gram+)0.25[9]

Experimental Protocols for Biological Assays

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[10]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, HL-60)[10]

    • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • Synthesized pyrazole compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: In Vitro Antimicrobial Activity (Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[2]

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Synthesized pyrazole compounds dissolved in DMSO

    • 96-well microtiter plates

  • Procedure:

    • Prepare serial two-fold dilutions of the synthesized compounds in the broth medium in the wells of a 96-well plate.[2]

    • Prepare a standardized inoculum of the microbial strain.[2]

    • Add the microbial inoculum to each well.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.

    • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[11]

Visualizations

Knorr_Pyrazole_Synthesis 1,3-Dicarbonyl\nCompound 1,3-Dicarbonyl Compound Hydrazone\nIntermediate Hydrazone Intermediate 1,3-Dicarbonyl\nCompound->Hydrazone\nIntermediate + Hydrazine Hydrazine\nDerivative Hydrazine Derivative Hydrazine\nDerivative->Hydrazone\nIntermediate Cyclic\nIntermediate Cyclic Intermediate Hydrazone\nIntermediate->Cyclic\nIntermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic\nIntermediate->Pyrazole - H2O (Dehydration) experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation synthesis Knorr Pyrazole Synthesis hydrolysis Ester Hydrolysis synthesis->hydrolysis purification Purification (Column Chromatography, Recrystallization) hydrolysis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazole_Analog Pyrazole Analog Pyrazole_Analog->mTORC1 Inhibition

References

Developing Structure-Activity Relationship (SAR) Studies for 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for developing Structure-Activity Relationship (SAR) studies on 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid derivatives. This class of compounds holds significant promise in medicinal chemistry, with potential applications as anti-inflammatory and analgesic agents, as well as inhibitors of specific cellular signaling pathways.[1][2] The following protocols and data presentation guidelines are designed to streamline the process of synthesizing, evaluating, and optimizing these derivatives for enhanced biological activity.

Introduction to the this compound Scaffold

The this compound core structure is a versatile scaffold in drug discovery. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The benzyl group at the N1 position, the methyl group at C5, and the carboxylic acid at C3 offer multiple points for chemical modification, allowing for a systematic exploration of the chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. A key therapeutic target for related 1-benzyl-1H-pyrazole derivatives is Receptor Interacting Protein 1 (RIP1) kinase, a crucial regulator of cellular necroptosis and inflammation.[5]

General Synthesis Strategy

The synthesis of this compound derivatives can be achieved through a multi-step process. A general synthetic route is outlined below.

Diagram of the General Synthetic Workflow

Synthetic Workflow A Substituted Benzylhydrazine C Cyclocondensation A->C B Ethyl 2,4-dioxopentanoate B->C D 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylate ester C->D Formation of Pyrazole Ring E Hydrolysis D->E Ester to Acid Conversion F This compound E->F G Amide Coupling F->G Amine, DCC/HOBt or similar H Target Derivatives G->H

Caption: General synthetic scheme for this compound derivatives.

Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial for identifying the key structural features that govern the biological activity of this compound class. The following table presents a representative SAR dataset for a series of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors. While the core is slightly different (lacking the 5-methyl and having a 3-nitro instead of a 3-carboxylic acid), it provides a valuable template for how to structure and interpret SAR data for this scaffold.[5]

Table 1: Representative SAR Data for 1-Benzyl-1H-pyrazole Derivatives as RIP1 Kinase Inhibitors
Compound IDR1 (Benzyl Ring Substitution)R2 (Pyrazole Ring)Kd (μM) for RIP1 Kinase[5]EC50 (μM) in Cell Necroptosis Assay[5]
1a 2,4-dichloro3-nitro>10>10
4a 2,4-dichloro3-amino0.1500.250
4b 2,4-dichloro3-acetamido0.0780.160
4c 2,4-dichloro3-(methylamino)0.3200.580
4d 4-chloro3-acetamido0.2100.450
4e 4-fluoro3-acetamido0.1900.390
4f H3-acetamido1.252.80

SAR Summary:

  • Substitution at the 3-position of the pyrazole ring is critical for activity. The conversion of the nitro group (1a) to an amino (4a) and subsequently an acetamido group (4b) significantly improves both binding affinity (Kd) and cellular potency (EC50).[5]

  • The nature of the substituent at the 3-position influences potency. The acetamido group in 4b appears to be optimal among the tested analogs.[5]

  • Substitution on the benzyl ring impacts activity. Dichloro substitution at the 2 and 4 positions of the benzyl ring (4b) provides the highest potency.[5] Removal of one chloro group (4d) or replacement with fluorine (4e) slightly reduces activity, while an unsubstituted benzyl ring (4f) leads to a significant drop in potency.[5]

Experimental Protocols

General Procedure for the Synthesis of this compound
  • Cyclocondensation: To a solution of a substituted benzylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol, add ethyl 2,4-dioxopentanoate (1.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the this compound.

RIP1 Kinase Inhibition Assay (Radiometric)

This protocol is adapted for the evaluation of inhibitors against RIP1 kinase.

  • Reaction Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

  • Substrate: Use myelin basic protein (MBP) as the substrate.

  • Reaction Initiation: Add the test compound (at varying concentrations) and RIP1 kinase to the reaction buffer. Initiate the reaction by adding [³³P]-ATP.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 60 minutes) at room temperature.

  • Reaction Termination: Stop the reaction by adding a solution of 3% phosphoric acid.

  • Detection: Spot the reaction mixture onto a filter membrane. Wash the membrane to remove unincorporated [³³P]-ATP.

  • Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Necroptosis Inhibition Assay

This assay measures the ability of the compounds to protect cells from induced necroptosis.

  • Cell Culture: Plate a suitable cell line (e.g., HT-29 human colon cancer cells) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk).

  • Incubation: Incubate the plates for 24-48 hours.

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a commercial cell viability reagent (e.g., CellTiter-Glo). Briefly, for an MTT assay, add MTT solution to each well and incubate. Then, add a solubilization buffer and measure the absorbance at 570 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Determine the EC₅₀ value from the dose-response curve.

Signaling Pathway Visualization

Diagram of the RIP1 Kinase-Mediated Necroptosis and NF-κB Signaling Pathways

Caption: Simplified signaling cascade of RIP1 kinase in necroptosis and NF-κB activation.

Explanation of the Pathway:

Upon stimulation by TNF-α, TNFR1 recruits a series of proteins to form Complex I at the cell membrane. Within this complex, RIP1 is ubiquitinated, which serves as a scaffold to activate the IKK complex, leading to the activation of the NF-κB pathway and promoting cell survival and inflammation.[7][8] However, if RIP1 is deubiquitinated, it can dissociate from Complex I and form a cytosolic complex known as Complex II (or the necrosome) with RIP3 and MLKL.[6][9] This leads to the phosphorylation and activation of MLKL, which oligomerizes and translocates to the plasma membrane, ultimately causing necroptotic cell death.[10] Inhibitors of RIP1 kinase, such as the 1-benzyl-1H-pyrazole derivatives, can block this phosphorylation cascade and prevent necroptosis.[5]

References

Application Notes and Protocols: 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic compound that serves as a key building block in the synthesis of advanced agrochemicals.[1] Its derivatives, particularly pyrazole carboxamides, have demonstrated significant potential as potent fungicides.[2][3] This document provides detailed application notes on the fungicidal utility of this chemical class and protocols for its evaluation in agrochemical research and development.

The primary mode of action for fungicides derived from pyrazole carboxylic acids is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[4] By blocking this crucial enzyme, these compounds disrupt the fungal cell's energy production, leading to growth inhibition and eventual cell death. This targeted mechanism makes them effective against a range of plant pathogenic fungi.[4]

Physicochemical Properties

While detailed experimental data for the parent acid is limited in publicly available literature, the general properties of pyrazole carboxylic acids are foundational to their use in synthesis and formulation.

PropertyValue/Information
IUPAC Name This compound
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance Typically a solid at room temperature
Solubility Generally soluble in organic solvents like DMSO, DMF, and alcohols.

Application in Fungicidal Formulations

This compound is primarily used as a synthetic intermediate to create more complex and biologically active molecules, such as pyrazole carboxamide fungicides.[5] The carboxylic acid group is readily functionalized, most commonly through amidation, to produce a wide array of derivatives with varying fungicidal spectrums and potencies.[2][3] These resulting compounds are then formulated into products like suspension concentrates (SC), emulsifiable concentrates (EC), or wettable powders (WP) for agricultural application.

Mechanism of Action: SDH Inhibition

The fungicidal activity of pyrazole carboxamide derivatives stems from their ability to inhibit the succinate dehydrogenase (SDH) enzyme. This targeted action disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, which are vital for cellular respiration and energy production in fungi.[4]

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibition TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (SDH) [Complex II] Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate produces UQ Ubiquinone (Q) SDH->UQ reduces Inhibition_Outcome Energy Depletion & Fungal Cell Death SDH->Inhibition_Outcome inhibition leads to UQH2 Ubihydroquinone (QH2) Complex_III Complex III UQH2->Complex_III donates e- to ATP_Production ATP Production (Cellular Energy) Complex_III->ATP_Production leads to Pyrazole_Carboxamide Pyrazole Carboxamide (derived from title compound) Pyrazole_Carboxamide->SDH INHIBITS Fungal_Growth Fungal Growth & Proliferation ATP_Production->Fungal_Growth sustains

Figure 1: Simplified signaling pathway of SDH inhibition by pyrazole carboxamide fungicides.

Efficacy Data of Structurally Related Pyrazole Carboxamides

Compound TypeFungal PathogenEC₅₀ (µg/mL)Reference
Pyrazole Carboxamide Derivative (8j)Alternaria solani3.06[3]
Pyrazole Carboxamide Derivative (8e)Rhizoctonia solani0.012[6]
Pyrazole Carboxamide Derivative (8e)Sclerotinia sclerotiorum0.123[6]
Isoxazolol Pyrazole Carboxylate (7ai)Rhizoctonia solani0.37[2]
Pyrazole Carboxamide Derivative (9m)Colletotrichum orbiculare5.50[7]
Pyrazole Carboxamide Derivative (Y47)Gibberella zeae5.2[1]

Experimental Protocols

Protocol 1: In Vitro Antifungal Efficacy Screening (Mycelial Growth Inhibition Assay)

This protocol outlines a high-throughput method for determining the half-maximal effective concentration (EC₅₀) of a test compound against various phytopathogenic fungi using a 96-well microtiter plate.[8][9]

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Actively growing cultures of test fungi (e.g., Rhizoctonia solani, Alternaria solani)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with the liquid growth medium to achieve a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78 µg/mL).

  • Inoculum Preparation:

    • Grow the fungal strain on solid agar medium until the mycelium covers the plate.

    • Cut the mycelial colony into small pieces and suspend in sterile water.

    • Homogenize the suspension to create a uniform mycelial fragment solution.

    • Adjust the concentration of the inoculum to a predetermined optical density (OD) at 600 nm.

  • Inoculation: Add a specific volume (e.g., 50 µL) of the fungal inoculum to each well of the microtiter plate containing the test compound dilutions.

  • Controls:

    • Positive Control: Wells containing inoculum and growth medium but no test compound.

    • Negative Control: Wells containing growth medium and the highest concentration of DMSO used, but no inoculum.

    • Reference Fungicide: Include a known commercial fungicide (e.g., Boscalid) as a reference.

  • Incubation: Incubate the plates at an optimal temperature (e.g., 25-28°C) for 48-72 hours, or until the mycelial growth in the positive control wells is significant.[10]

  • Data Collection: Measure the optical density (OD) of each well at 600 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [1 - (OD_test - OD_negative) / (OD_positive - OD_negative)] * 100

    • Use a suitable statistical software to perform a probit or logistic regression analysis to determine the EC₅₀ value.

Fungicide_Screening_Workflow A Prepare Stock Solution of Test Compound in DMSO B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Fungal Suspension B->D C Prepare Fungal Inoculum (Mycelial Suspension) C->D E Incubate Plates (25-28°C, 48-72h) D->E F Measure Optical Density (OD) at 600 nm E->F G Calculate Percent Inhibition and Determine EC₅₀ Value F->G

Figure 2: Experimental workflow for in vitro fungicide efficacy screening.
Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol provides a method to determine the in vitro inhibitory activity of a test compound on the SDH enzyme.

Materials:

  • Mitochondria isolated from the target fungus

  • Test compound

  • Potassium phosphate buffer

  • Succinate

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Spectrophotometer

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the target fungal species using standard cell fractionation techniques.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, the isolated mitochondria, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding succinate to the mixture. The reaction will also contain PMS and DCPIP. SDH reduces succinate and transfers electrons to PMS, which in turn reduces the blue DCPIP to its colorless form.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of this decrease is proportional to the SDH activity.[11]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

    • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

SDH_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Isolate Mitochondria from Target Fungus B Prepare Reaction Mixture: Buffer + Mitochondria + Inhibitor A->B C Add Succinate, PMS, & DCPIP to Initiate Reaction B->C D Monitor Decrease in Absorbance at 600 nm (DCPIP Reduction) C->D E Calculate Reaction Velocity and Percent Inhibition D->E F Determine IC₅₀ Value E->F

Figure 3: Logical workflow for the succinate dehydrogenase (SDH) inhibition assay.

Conclusion

This compound is a valuable precursor for the development of novel fungicides. Its derivatives, particularly pyrazole carboxamides, have shown high efficacy against a broad spectrum of plant pathogenic fungi by targeting the essential SDH enzyme. The protocols provided herein offer standardized methods for evaluating the potential of new fungicidal compounds derived from this important chemical scaffold. Further research and derivatization of this molecule could lead to the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.

References

Application Notes: 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a synthetic compound belonging to the pyrazole class of heterocyclic molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This document provides detailed application notes and protocols for the investigation of this compound as a potential enzyme inhibitor, with a particular focus on its application in the study of cyclooxygenase (COX) enzymes. The protocols outlined below are intended to serve as a guide for researchers to evaluate the inhibitory potential and mechanism of action of this compound.

Overview of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
CAS Number 1141-70-4
Physical Appearance White to off-white crystalline solid
Melting Point 153-158°C
Solubility Soluble in DMSO, methanol, and ethanol

Target Enzymes and Therapeutic Potential

Pyrazole derivatives have been widely investigated as inhibitors of various enzymes.[3] Notably, many pyrazole-containing compounds, such as Celecoxib, are known selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory pathway.[4] Inhibition of COX-2 is a validated therapeutic strategy for the treatment of inflammation and pain. Other enzymes that have been shown to be inhibited by pyrazole derivatives include carbonic anhydrases, urease, and various cholinesterases.[3][5] Given its structural features, this compound is a promising candidate for investigation as a selective COX-2 inhibitor.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical inhibitory activities of this compound against COX-1 and COX-2, presented as an example for data representation.

CompoundTarget EnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound COX-115.2152
COX-20.1
Celecoxib (Reference) COX-115.0375
COX-20.04

Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant COX-1 and COX-2.

Materials:

  • This compound

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Cofactor Solution

  • COX Probe

  • Arachidonic Acid (substrate)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., 100 µM to 0.01 µM).

  • Reagent Preparation: Prepare all assay reagents according to the manufacturer's instructions. Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor Solution, and COX Probe. b. Add 2 µL of the diluted test compound or DMSO (as a vehicle control) to the respective wells. Include wells with a known inhibitor (e.g., Celecoxib) as a positive control. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to the COX activity.[6]

  • Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6]

Visualizations

Signaling Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic acid Inhibitor->COX2

Caption: COX-2 signaling pathway and point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Plate_Loading Add buffer, cofactors, probe, and test compound to 96-well plate Compound_Prep->Plate_Loading Enzyme_Prep Dilute COX-1 and COX-2 enzymes Enzyme_Addition Add diluted enzyme to wells Enzyme_Prep->Enzyme_Addition Reagent_Prep Prepare assay buffer, cofactors, and probe Reagent_Prep->Plate_Loading Plate_Loading->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Reaction_Start Initiate reaction with Arachidonic Acid Incubation->Reaction_Start Measurement Measure fluorescence over time Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition IC50_Determination Determine IC50 values Calc_Inhibition->IC50_Determination

Caption: Workflow for in vitro COX inhibition assay.

Conclusion

This compound represents a compound of interest for enzyme inhibition studies, particularly in the context of anti-inflammatory drug discovery. The protocols and guidelines presented here provide a framework for the systematic evaluation of its inhibitory activity and selectivity against key enzymes such as COX-1 and COX-2. Further studies, including kinetic analysis and in vivo efficacy models, are warranted to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing the pyrazole core of this molecule is the Knorr pyrazole synthesis. This involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] For the target molecule, this would typically be the reaction of a 4-substituted-2,4-dioxobutanoate (a β-ketoester) with benzylhydrazine. The initial product is an ester, which is then hydrolyzed to yield the final carboxylic acid.

Q2: What are the primary factors that influence the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the synthesis. These include the purity of the starting materials, the choice of solvent and catalyst, the reaction temperature and time, and the potential for side reactions, most notably the formation of regioisomers.[2] Careful control of these parameters is crucial for maximizing the yield and obtaining a pure product.

Q3: How can I minimize the formation of the unwanted regioisomer (1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid)?

A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions. To favor the desired 5-methyl isomer, it is often beneficial to use a β-ketoester where the ester group is sterically bulky, which can direct the initial nucleophilic attack of the benzylhydrazine to the other carbonyl group. Additionally, the choice of an acidic or basic catalyst and the solvent can influence the isomer ratio.[4]

Q4: My reaction is showing a low yield. What are the common causes and how can I troubleshoot this?

A4: Low yields can stem from several issues. Common causes include incomplete reaction, degradation of starting materials or products, and competing side reactions.[2] To troubleshoot, ensure your starting materials, particularly the benzylhydrazine, are pure and free from degradation. You can monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Adjusting the reaction temperature or changing the solvent or catalyst can also improve the yield. An excess of one reagent, typically the hydrazine, may also be employed to drive the reaction to completion.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Impure or degraded starting materials.- Suboptimal reaction temperature or time.- Incorrect solvent or catalyst.- Verify the purity of benzylhydrazine and the β-ketoester using techniques like NMR.- Monitor the reaction by TLC to optimize the reaction time.[3] - Experiment with different solvents (e.g., ethanol, acetic acid) and catalysts (e.g., mineral acids, bases).- Gradually increase the reaction temperature while monitoring for product degradation.
Mixture of Regioisomers - Lack of regioselectivity in the cyclization step.- Modify the β-ketoester to have a bulkier ester group.- Screen different acidic and basic catalysts to find conditions that favor the desired isomer.- Employ purification techniques such as column chromatography or recrystallization to separate the isomers.
Formation of Colored Impurities - Decomposition of benzylhydrazine.- Oxidation of reaction intermediates.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] - Use freshly distilled or purified benzylhydrazine.- If using phenylhydrazine hydrochloride, consider adding a mild base to free the hydrazine.[5]
Incomplete Hydrolysis of the Ester - Insufficient hydrolysis time or temperature.- Inadequate concentration of the base (e.g., NaOH or KOH).- Increase the reaction time and/or temperature for the hydrolysis step.- Use a higher concentration of the base or a different solvent system (e.g., a mixture of water and an alcohol) to improve solubility.[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol involves the initial synthesis of the pyrazole ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, add benzylhydrazine (1.1 equivalents).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a suitable acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following table provides a hypothetical summary of how different reaction conditions can affect the yield of the target molecule. This data is illustrative and should be optimized for specific laboratory conditions.

Entry Solvent Catalyst Temperature (°C) Time (h) Yield (%)
1EthanolAcetic Acid80665
2Acetic AcidNone100475
3Toluenep-TsOH110870
4EthanolNone801255

Visualizations

Synthesis_Pathway reagents Ethyl 2,4-dioxovalerate + Benzylhydrazine step1 Step 1: Knorr Cyclization reagents->step1 intermediate Ethyl 1-Benzyl-5-methyl- 1H-pyrazole-3-carboxylate step1->intermediate step2 Step 2: Hydrolysis intermediate->step2 product 1-Benzyl-5-methyl- 1H-pyrazole-3-carboxylic acid step2->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start [Impure] optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent, Catalyst) check_purity->optimize_conditions [Purity OK] monitor_reaction Monitor Reaction by TLC optimize_conditions->monitor_reaction check_side_reactions Analyze for Side Products (e.g., Regioisomers) monitor_reaction->check_side_reactions purification Optimize Purification Strategy check_side_reactions->purification [Side Products Present] success Yield Increased check_side_reactions->success [No Major Side Products, Reaction Complete] purification->success

Caption: Troubleshooting workflow for low yield in pyrazole synthesis.

References

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioisomer formation during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it critical?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products.[1] In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can lead to two different regioisomeric pyrazole products.[2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[3] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[3]

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is governed by a delicate balance of several factors:[3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less crowded carbonyl group.[1][3]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the presence of electron-withdrawing or electron-donating groups. The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1][3] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl (-CF₃) group is more electrophilic.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor.[1] Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, which reduces its nucleophilicity and favors the attack by the other nitrogen atom.[3] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen.[1]

  • Solvent: The choice of solvent can significantly impact regioselectivity.[3] For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in N-methylpyrazole formation compared to reactions run in ethanol.[4]

Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. What can I do to improve the selectivity?

A3: A 1:1 mixture of regioisomers suggests that the intrinsic steric and electronic differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are minimal, or that the reaction conditions do not favor the formation of one isomer over the other. To improve selectivity, consider the following strategies:

  • Solvent Modification: As demonstrated in several studies, changing the solvent can have a profound effect on the regioisomeric ratio.[4] Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can significantly enhance the formation of a single isomer.[4]

  • Temperature Adjustment: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower or higher temperature may favor the formation of one regioisomer.

  • pH Control: Carefully controlling the pH of the reaction mixture can alter the nucleophilicity of the hydrazine nitrogens, thereby influencing the site of initial attack.[1][3] Experimenting with acidic or basic catalysts may be beneficial.[1]

  • Microwave Synthesis: Microwave-assisted synthesis can sometimes favor the formation of the thermodynamically preferred isomer and can be a rapid method for optimizing reaction conditions.[1]

Q4: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?

A4: When the inherent electronic and steric factors of your substrates favor the formation of the undesired isomer under standard conditions, a change in reaction strategy is necessary.[1] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack typically occurs at the carbonyl adjacent to the -CF₃ group.[1] To obtain the other isomer, you might consider:

  • Alternative Synthetic Routes: Instead of the direct condensation, explore other synthetic methodologies. This could involve multi-step sequences where the regiochemistry is set at an earlier stage.

  • Protecting Groups: It may be possible to temporarily protect one of the carbonyl groups to force the reaction to occur at the other position.

  • Catalyst Selection: The use of specific catalysts can sometimes alter the reaction pathway and favor the formation of the alternative regioisomer.

Q5: I have already synthesized a mixture of regioisomers. How can I separate them?

A5: If you have already produced a mixture of regioisomers, separation is often achievable through chromatographic techniques.[3]

  • Thin Layer Chromatography (TLC) Analysis: Begin by screening various solvent systems using TLC to find an eluent that provides the best possible separation between the two isomer spots.[3] Start with a non-polar solvent and gradually increase the polarity.[5]

  • Column Chromatography: Once a suitable solvent system is identified, perform silica gel column chromatography to separate the isomers on a larger scale.[6]

  • Preparative HPLC: For difficult separations or to obtain highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Q6: How can I definitively identify which regioisomer is which?

A6: The most powerful technique for distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

  • 1D NMR (¹H and ¹³C): While standard 1D NMR can provide initial clues, the differences in chemical shifts between isomers can sometimes be subtle.[7]

  • 2D NMR (NOESY and HMBC): Advanced 2D NMR techniques are often required for unambiguous structure elucidation.[8]

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can identify protons that are close in space. A cross-peak between a substituent on the N1 position and a substituent on the C5 position can confirm their proximity and thus identify the regioisomer.[6][8]

    • Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds away. This can be used to establish long-range connectivity and differentiate between isomers.[8]

  • X-ray Crystallography: If one of the isomers can be crystallized, X-ray crystallography provides definitive structural proof.[9]

Data Presentation: Influence of Reaction Conditions on Regioselectivity

The following tables summarize quantitative data from the literature, illustrating the impact of different reaction conditions on the ratio of pyrazole regioisomers.

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and Methylhydrazine [4]

SolventTemperature (°C)Regioisomeric Ratio (Isomer A : Isomer B)
EthanolRoom Temp1 : 1.3
TFERoom Temp99 : 1
HFIPRoom Temp>99 : 1

Isomer A is the 5-(2-furyl)pyrazole derivative. Isomer B is the 3-(2-furyl)pyrazole derivative.

Table 2: Effect of Substituents on Regioselectivity in Ethanol [4]

1,3-Diketone Substituent (R¹)1,3-Diketone Substituent (R²)Regioisomeric Ratio (Isomer A : Isomer B)
2-Furyl-CF₃1 : 1.3
2-Thienyl-CF₃1 : 1.2
Phenyl-CF₃1 : 1.1
Methyl-CF₃1 : 1.5

Reaction with methylhydrazine in ethanol at room temperature. Isomer A has the R¹ group at the 5-position, and Isomer B has the R¹ group at the 3-position.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis in Ethanol [4]

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (0.3 mmol) in absolute ethanol (0.5 mL).

  • Hydrazine Addition: Slowly add the substituted hydrazine (e.g., methylhydrazine) (0.45 mmol) to the solution of the 1,3-dicarbonyl compound.

  • Reaction: Stir the mixture at room temperature for 45 minutes.

  • Work-up: Evaporate the solvent under reduced pressure. Take up the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the regioisomers.

Protocol 2: Microwave-Assisted Pyrazole Synthesis [1]

  • Reactant Combination: In a 10 mL microwave reaction vessel, combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol).

  • Solvent/Catalyst Addition: Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Reaction: Securely seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified duration (e.g., 15-20 minutes).

  • Cooling and Precipitation: After the reaction, allow the vessel to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.

  • Product Collection: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

Protocol 3: NMR Sample Preparation for Regioisomer Analysis [7]

  • Sample Weighing: Accurately weigh 5-10 mg of the purified pyrazole isomer or the mixture of isomers.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra as needed on a high-field NMR spectrometer. The specific parameters for each experiment should be optimized for the sample.

Visualizations

Troubleshooting_Regioisomer_Formation start Start: Regioisomer Formation Issue problem Problem Identification start->problem mixture Getting a Mixture of Regioisomers problem->mixture Mixture wrong_isomer Major Product is the Wrong Regioisomer problem->wrong_isomer Wrong Isomer separation Need to Separate a Synthesized Mixture problem->separation Separation strategy_mixture Optimization Strategies mixture->strategy_mixture strategy_wrong_isomer Reversal Strategies wrong_isomer->strategy_wrong_isomer strategy_separation Separation Techniques separation->strategy_separation change_solvent Change Solvent (e.g., to TFE/HFIP) strategy_mixture->change_solvent adjust_temp Adjust Temperature strategy_mixture->adjust_temp adjust_ph Adjust pH strategy_mixture->adjust_ph alt_route Alternative Synthetic Route strategy_wrong_isomer->alt_route protecting_group Use Protecting Groups strategy_wrong_isomer->protecting_group column_chrom Column Chromatography strategy_separation->column_chrom prep_hplc Preparative HPLC strategy_separation->prep_hplc analysis Analysis and Characterization change_solvent->analysis adjust_temp->analysis adjust_ph->analysis alt_route->analysis protecting_group->analysis column_chrom->analysis prep_hplc->analysis nmr NMR Spectroscopy (1D and 2D) analysis->nmr xray X-ray Crystallography analysis->xray

Caption: Troubleshooting workflow for regioisomer formation in pyrazole synthesis.

Knorr_Synthesis_Factors title Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis reaction Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine factors Controlling Factors reaction->factors steric Steric Hindrance factors->steric electronic Electronic Effects factors->electronic ph Reaction pH factors->ph solvent Solvent Choice factors->solvent outcome Regioisomeric Outcome steric->outcome electronic->outcome ph->outcome solvent->outcome isomer_a Regioisomer A outcome->isomer_a isomer_b Regioisomer B outcome->isomer_b

Caption: Key factors influencing regioselectivity in the Knorr pyrazole synthesis.

Isomer_Separation_Workflow start Start: Mixture of Regioisomers tlc 1. TLC Solvent Screening start->tlc separation_check Good Separation on TLC? tlc->separation_check separation_check->tlc No, optimize eluent column 2. Silica Gel Column Chromatography separation_check->column Yes purity_check Are Isomers Pure? column->purity_check hplc Consider Preparative HPLC purity_check->hplc No characterization 3. Characterization (NMR, etc.) purity_check->characterization Yes hplc->purity_check end End: Pure Regioisomers characterization->end

Caption: Experimental workflow for the separation and analysis of pyrazole regioisomers.

References

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude pyrazole carboxylic acids?

A1: Common impurities include regioisomers (especially from unsymmetrical precursors in Knorr synthesis), unreacted starting materials, side-products from the decomposition of hydrazine reagents, and residual solvents.[1][2] Regioisomeric pyrazoles are often the most challenging to separate due to their similar physical and chemical properties.[1]

Q2: How do I choose an appropriate solvent for the recrystallization of my pyrazole carboxylic acid?

A2: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common single solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and water.[3] For pyrazole carboxylic acids, which are often polar, mixed solvent systems like ethanol/water or acetone/hexane can be effective.[3] It is recommended to perform small-scale solvent screening to identify the optimal system.

Q3: What is "oiling out" during recrystallization and how can I prevent it?

A3: "Oiling out" is the separation of the dissolved compound as a liquid instead of a solid during cooling. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated. To prevent this, you can try using a lower-boiling point solvent, increasing the solvent volume, or cooling the solution more slowly. Adding a seed crystal of the pure compound can also induce proper crystallization.

Q4: Can I use column chromatography to separate regioisomers of a pyrazole carboxylic acid?

A4: Yes, column chromatography is a common and effective method for separating regioisomers.[1] Careful selection of the stationary phase (silica gel is common) and the eluent system is crucial for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often successful.

Q5: What are the typical mobile phases for HPLC analysis of pyrazole carboxylic acids?

A5: For reverse-phase HPLC (RP-HPLC), a mixture of acetonitrile (MeCN) or methanol and water is commonly used.[4][5] The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution for carboxylic acids by suppressing the ionization of the carboxyl group.[4][5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" - Solution is supersaturated. - Melting point of the compound is lower than the boiling point of the solvent. - Presence of impurities depressing the melting point.- Add more of the "good" solvent to the hot solution. - Use a solvent with a lower boiling point. - Ensure slow cooling. - Use a seed crystal to induce crystallization.
Low or no crystal formation - Solution is not sufficiently saturated. - Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the hot solution until turbidity appears, then allow to cool slowly.[3] - Scratch the inside of the flask with a glass rod to create nucleation sites.
Colored impurities in crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware this may reduce the yield.[2]
Low recovery/yield - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete precipitation from the cold solution.- Use the minimum amount of hot solvent necessary for dissolution. - Pre-heat the filtration apparatus (funnel and receiving flask). - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Chromatography Issues
Problem Possible Cause Solution
Poor separation of regioisomers (Column Chromatography) - Inappropriate eluent polarity.- Optimize the solvent system through TLC analysis. - Employ a shallow gradient elution, slowly increasing the polarity. - Consider using a different stationary phase (e.g., alumina).
Tailing peaks (HPLC) - Interaction of the carboxylic acid with the silica support. - Inappropriate mobile phase pH.- Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress ionization.[4][5]
Co-elution of impurities (HPLC) - Mobile phase is not optimized for the specific impurities.- Adjust the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol). - Run a gradient elution to improve separation.

Data Presentation

Table 1: Representative Recrystallization Solvents for Pyrazole Carboxylic Acids
Pyrazole Carboxylic Acid DerivativeRecrystallization Solvent SystemObserved YieldPurity (by HPLC)Reference
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid40% Ethanol/Water75.8%99.6%[6]
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid45% Isopropanol/Water74.7%99.6%[6]
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acidEthanol88%>95% (by mp)
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamideEthanol69%Not specified[7]
4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamideMethanol65%Not specified[7]

Note: Yields and purities are highly dependent on the initial purity of the crude material and the specific experimental conditions.

Table 2: Exemplary Chromatographic Conditions for Pyrazole Carboxylic Acid Purification
Technique Compound Stationary Phase Mobile Phase/Eluent Detection Outcome Reference
HPLC 1H-Pyrazole-4-carboxylic acidNewcrom R1 (Reverse Phase)Acetonitrile, Water, and Phosphoric AcidUVGood separation from impurities.[4]
HPLC 1H-Pyrazole-3-carboxylic acid derivativeNewcrom R1 (Reverse Phase)Acetonitrile, Water, and Phosphoric AcidUVScalable for preparative separation.[5]
Column Chromatography Substituted 3-amino pyrazoleSilica GelEthyl Acetate/HexaneTLCYield: 55-67%[8]
Flash Chromatography 1H-PyrazolesSilica GelHexane/Ethyl Acetate (e.g., 19:1)TLC/UVEffective for general purification.[9]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude pyrazole carboxylic acid. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase.

  • Sample Loading: Dissolve the crude pyrazole carboxylic acid in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds of increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole carboxylic acid.

Visualizations

Purification_Workflow Crude Crude Pyrazole Carboxylic Acid Recrystallization Recrystallization Crude->Recrystallization High initial purity Column Column Chromatography Crude->Column Complex mixture/ Regioisomers Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Column->Analysis HPLC Preparative HPLC Pure Pure Product HPLC->Pure Analysis->HPLC <95% Purity Analysis->Pure >95% Purity Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No AddSolvent Add More 'Good' Solvent OilingOut->AddSolvent Yes Success Pure Crystals Formed NoCrystals->Success No Concentrate Concentrate Solution NoCrystals->Concentrate Yes SlowCool Cool Slowly AddSolvent->SlowCool Seed Use Seed Crystal SlowCool->Seed Seed->Start AntiSolvent Add Anti-solvent Concentrate->AntiSolvent AntiSolvent->Start

References

preventing degradation of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound in solution?

A1: The main degradation pathways for this compound in solution are oxidation, pH-mediated hydrolysis, and photodegradation. The pyrazole ring and the benzyl group can be susceptible to oxidative conditions.[1] Extreme pH levels can affect the stability of the carboxylic acid group and the heterocyclic ring, while exposure to UV light can induce photochemical reactions.

Q2: What is the best way to store the solid compound and its solutions?

A2: Proper storage is critical to maintaining the integrity of the compound. For both solid and solution forms, adherence to the recommended conditions is crucial. A related isomer is noted to be stored at 2-8°C.[2] General best practices for sensitive heterocyclic compounds suggest protection from light and air.

Table 1: Recommended Storage Conditions
FormTemperatureAtmosphereLight Condition
Solid 2–8°CStandardAmber vial, protect from light
Stock Solution -20°C (long-term)Inert gas (Argon/Nitrogen)Amber vial or foil-wrapped
Working Solution 2–8°C (short-term)Tightly sealedProtect from direct light

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent can significantly impact the stability and solubility of the compound. Aprotic, high-purity solvents are generally preferred. It is crucial to use anhydrous solvents to minimize water-mediated degradation.

Table 2: Solvent Selection Guide
SolventSuitabilityNotes
DMSO Excellent High solubility. Hygroscopic; use anhydrous grade and store under inert gas.
DMF Good Good solubility. Can degrade over time to form amines; use high-purity grade.
Ethanol Fair Moderate solubility. Risk of esterification with the carboxylic acid over time, especially if heated or under acidic conditions.
Acetonitrile Fair Moderate solubility. Generally inert, good for analytical purposes.
Water (buffered) Poor Low solubility. Only use if pH is controlled within the stable range (see Q4); avoid for stock solutions.

Q4: How does pH affect the stability of the compound in aqueous solutions?

A4: The stability is highly dependent on pH. Neutral to slightly acidic conditions are generally optimal. Strongly acidic or basic conditions can catalyze degradation and should be avoided for long-term storage. Forced degradation studies, a standard practice in pharmaceutical development, routinely test stability in acidic and basic solutions to identify such liabilities.[3]

Table 3: Qualitative Effect of pH on Solution Stability
pH RangeRelative StabilityPotential Issues
< 4 Poor Risk of acid-catalyzed degradation.
4 – 6.5 Optimal Compound is most stable in this range.
6.5 – 7.5 Good Stable for short-term use.
> 7.5 Poor Risk of base-catalyzed degradation/ring opening.

Troubleshooting Guide

Problem: My solution has turned yellow/brown. What happened?

This discoloration often indicates oxidative degradation or the formation of chromophoric byproducts. The benzyl group and the electron-rich pyrazole ring are potential sites of oxidation.

  • Immediate Action: Discard the solution. Do not use it for your experiment as its purity is compromised.

  • Prevention:

    • Use deoxygenated solvents by sparging with nitrogen or argon before use.

    • Prepare solutions under an inert atmosphere (e.g., in a glovebox).

    • Store solutions in amber vials, wrapped in foil, and at or below the recommended temperature.

Problem: A precipitate has formed in my solution upon storage. What should I do?

Precipitation can occur due to poor solubility at lower temperatures, solvent evaporation, or the formation of insoluble degradation products.

  • Immediate Action:

    • Visually inspect the precipitate. If it appears crystalline and the solution is clear, it may be the parent compound. If it is amorphous or the solution is discolored, degradation is likely.

    • Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, it was likely due to low-temperature storage.

    • If it does not redissolve or if degradation is suspected, the solution should be discarded.

  • Prevention:

    • Ensure you are not exceeding the solubility limit of the compound in the chosen solvent.

    • Store solutions in tightly sealed vials with paraffin film to prevent solvent evaporation.

    • If storing at low temperatures, perform a small-scale test to ensure the compound remains in solution.

Problem: I am seeing inconsistent results in my bioassays.

Inconsistent activity is a classic sign of compound degradation, leading to a lower effective concentration of the active molecule.

  • Immediate Action: Use a freshly prepared solution for a confirmation experiment. Analyze the suspect solution using analytical techniques like HPLC or LC-MS to check for purity and the presence of degradants.

  • Prevention:

    • Always prepare fresh working solutions from a properly stored, solid sample or a recently prepared stock solution.

    • Avoid multiple freeze-thaw cycles for stock solutions. Aliquot the stock solution into single-use vials.

    • Follow the stability-indicating procedures outlined in the experimental protocols below.

Visual Guides and Workflows

G cluster_prep Solution Preparation cluster_store Storage & Handling start Weigh Solid Compound solvent Select Anhydrous, High-Purity Solvent (e.g., DMSO) start->solvent deoxygenate Deoxygenate Solvent (N2/Ar sparging) solvent->deoxygenate dissolve Dissolve Under Inert Atmosphere deoxygenate->dissolve filter Sterile Filter (0.22 µm) (Optional, for bioassays) dissolve->filter aliquot Aliquot into Single-Use Vials filter->aliquot seal Seal Vials Tightly (Use Paraffin Film) aliquot->seal protect Protect from Light (Amber vials / Foil) seal->protect freeze Store at -20°C (Long-Term) protect->freeze

Caption: Workflow for preparing and storing stable solutions.

G cluster_pathways Potential Degradation Pathways parent 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic acid oxidation Oxidation (O2, Peroxides) parent->oxidation Benzyl or Pyrazole Ring hydrolysis Hydrolysis (H+ / OH-) parent->hydrolysis Carboxylic Acid or Ring photo Photodegradation (UV Light) parent->photo Benzyl Ring Excitation prod_ox Oxidized Byproducts (e.g., Benzoic Acid derivatives, N-oxides) oxidation->prod_ox prod_hyd Hydrolyzed Fragments or Ring-Opened Products hydrolysis->prod_hyd prod_pho Photorearranged Products photo->prod_pho

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Synthesis of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guide & FAQs

Q1: My reaction to synthesize this compound is showing a major impurity with the same mass spectrum as my desired product. What is the likely identity of this impurity?

A1: The most probable impurity with an identical mass spectrum is the regioisomer, 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid . This arises from the reaction of benzylhydrazine with the unsymmetrical 1,3-dicarbonyl starting material, such as ethyl 2,4-dioxovalerate or ethyl acetoacetate. The nucleophilic attack of the substituted nitrogen of benzylhydrazine can occur at either of the two carbonyl groups of the dicarbonyl compound, leading to the formation of two different positional isomers.

Q2: How can I confirm the presence of the 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid regioisomeric impurity?

A2: The presence of the regioisomeric impurity can be confirmed using chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): Due to differences in polarity, the two isomers can typically be separated by reverse-phase HPLC. The desired product, this compound, is generally more polar and will have a shorter retention time than the 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between the two isomers. The chemical shifts of the methyl and pyrazole ring protons and carbons will differ significantly between the two structures. Specifically, the position of the methyl group (at C3 or C5) will influence the chemical environment of the adjacent ring proton.

Q3: What other potential impurities should I be aware of during the synthesis?

A3: Besides the main regioisomer, other potential impurities can include:

  • Unreacted Starting Materials: Benzylhydrazine and the 1,3-dicarbonyl compound (e.g., ethyl 2,4-dioxovalerate).

  • Side-Products from Starting Materials: Self-condensation products of the 1,3-dicarbonyl compound or degradation products of benzylhydrazine.

  • Hydrolysis Products: If the reaction is performed in the presence of water, hydrolysis of the ester intermediate can occur, leading to the corresponding carboxylic acid before the final work-up.

  • Decarboxylation Products: Pyrazole carboxylic acids can be susceptible to thermal degradation, leading to decarboxylation, especially at elevated temperatures.[1]

Q4: My final product is discolored (yellow/red). What could be the cause and how can I purify it?

A4: Discoloration is often attributed to impurities arising from the hydrazine starting material, which can be sensitive to air and light. To obtain a purer, colorless product, consider the following purification techniques:

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective in removing colored impurities and separating the desired product from minor impurities.

  • Column Chromatography: For more challenging separations, especially for removing the regioisomeric impurity, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.

Data Presentation

Table 1: Typical HPLC Parameters for Isomer Separation

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid (gradient elution may be required)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Typical Retention Time This compound will typically have a shorter retention time than its 3-methyl-5-carboxylic acid isomer.

Table 2: Key 1H NMR Chemical Shift Differences for Isomers (in DMSO-d6, δ in ppm)

ProtonThis compound (Expected)1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid (Expected)
Pyrazole-H ~6.5~7.0
CH3 ~2.3~2.5
CH2-Ph ~5.4~5.6
Aromatic-H ~7.2-7.4~7.2-7.4
COOH ~13.0~13.0

Note: These are approximate values and may vary depending on the solvent and instrument.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Slowly add benzylhydrazine (1.0 equivalent) to the solution at room temperature with stirring. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide.

  • Acidification: After hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Protocol 2: HPLC Method for Impurity Profiling
  • Sample Preparation: Prepare a solution of the crude or purified product in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute all components. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

  • Analysis: Inject the sample and analyze the resulting chromatogram. Identify the peaks corresponding to the starting materials, the main product, and any impurities by comparing their retention times with those of known standards, if available. The regioisomeric impurity will likely be the major peak besides the product peak.

Visualizations

Impurity_Formation_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Impurities Ethyl 2,4-dioxovalerate Ethyl 2,4-dioxovalerate Reaction Mixture Reaction Mixture Ethyl 2,4-dioxovalerate->Reaction Mixture Benzylhydrazine Benzylhydrazine Benzylhydrazine->Reaction Mixture This compound (Desired Product) This compound (Desired Product) Reaction Mixture->this compound (Desired Product) 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid (Regioisomer) 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid (Regioisomer) Reaction Mixture->1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid (Regioisomer) Unreacted Starting Materials Unreacted Starting Materials Reaction Mixture->Unreacted Starting Materials Side Products Side Products Reaction Mixture->Side Products

Caption: Formation pathway of the desired product and potential impurities.

Troubleshooting_Workflow Start Start Impurity Detected Impurity Detected Start->Impurity Detected Same Mass as Product? Same Mass as Product? Impurity Detected->Same Mass as Product? Analyze by HPLC Analyze by HPLC Same Mass as Product?->Analyze by HPLC Yes Identify Other Impurities Identify Other Impurities Same Mass as Product?->Identify Other Impurities No Analyze by NMR Analyze by NMR Analyze by HPLC->Analyze by NMR Identify Regioisomer Identify Regioisomer Analyze by NMR->Identify Regioisomer Optimize Reaction Conditions Optimize Reaction Conditions Identify Regioisomer->Optimize Reaction Conditions Identify Other Impurities->Optimize Reaction Conditions Purify by Recrystallization/Chromatography Purify by Recrystallization/Chromatography Optimize Reaction Conditions->Purify by Recrystallization/Chromatography Pure Product Pure Product Purify by Recrystallization/Chromatography->Pure Product

Caption: Troubleshooting workflow for identifying and addressing impurities.

References

Navigating the Scale-Up Synthesis of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical development, presents a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the transition from laboratory to pilot or industrial scale production.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up synthesis, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Action(s)
Low Yield - Incomplete reaction due to insufficient reaction time or temperature.[1][2] - Suboptimal stoichiometry of reactants. - Formation of side products or regioisomers.[1] - Degradation of the product during workup or purification.- Monitor reaction progress via HPLC or TLC to ensure completion. - Gradually increase reaction temperature and/or time, monitoring for byproduct formation. - Optimize the molar ratio of reactants at a smaller scale before proceeding with the full-scale batch. - Re-evaluate the purification method; consider alternative solvents for recrystallization or explore column chromatography conditions.[1]
Exothermic Runaway - Poor heat dissipation in a larger reactor.[1] - Rate of addition of a reactant (e.g., hydrazine derivative) is too fast.[1]- Ensure the reactor's cooling system is adequate for the reaction volume and expected exotherm. - Implement a controlled, slow addition of the reactive species.[1] - Use a suitable solvent to help manage the heat of the reaction.[1]
Impurity Profile Changes at Scale - Altered mixing efficiency in a larger vessel leading to localized "hot spots" or concentration gradients. - Longer reaction or workup times at scale allowing for the formation of different byproducts.- Characterize impurities by LC-MS and NMR to understand their structure. - Adjust mixing speed and impeller design for more efficient homogenization. - Re-optimize the reaction temperature and time for the larger scale.
Formation of Regioisomers - The reaction conditions (e.g., solvent, temperature, catalyst) favor the formation of multiple isomers.[1][3]- Screen a variety of solvents to find one that enhances regioselectivity. - Lowering the reaction temperature can sometimes improve the selectivity for the desired isomer.[1] - Investigate the use of different catalysts that may direct the reaction towards the desired product.
Product Isolation and Purification Issues - Product crashing out of solution too quickly, leading to occluded impurities. - Difficulty in handling large volumes of solvents for extraction or recrystallization. - Inefficient drying of the final product.- Optimize the cooling rate during crystallization to promote the formation of purer crystals. - Select an appropriate recrystallization solvent that provides a good balance between solubility at high temperature and insolubility at low temperature. - Utilize appropriate industrial-scale filtration and drying equipment.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its key scale-up considerations?

A1: A prevalent method is the Knorr pyrazole synthesis or a variation involving the condensation of a 1,3-dicarbonyl compound with a benzylhydrazine derivative.[2][4] Key scale-up considerations for this route include:

  • Raw Material Quality: Ensure consistent purity of starting materials, as impurities can affect reaction kinetics and the final product's purity.

  • Reaction Stoichiometry: Precise control over the molar ratios of the reactants is crucial to maximize yield and minimize side reactions.

  • Temperature Control: The cyclization step can be exothermic. A robust cooling system is necessary to prevent runaway reactions and the formation of impurities.[1]

  • Solvent Selection: The choice of solvent can influence reaction rate, regioselectivity, and ease of product isolation.

Q2: How can the formation of the undesired regioisomer, 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, be minimized during scale-up?

A2: Minimizing the formation of the regioisomeric impurity is a common challenge.[1][3] Strategies to enhance regioselectivity include:

  • Reaction Temperature: Lowering the reaction temperature often favors the formation of one isomer over the other.[1]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents (e.g., ethanol, acetic acid, toluene) at the lab scale can identify conditions that favor the desired product.

  • pH Control: In some cases, adjusting the pH of the reaction mixture can influence the regioselectivity of the cyclization.

Q3: What are the critical safety precautions to take when scaling up this synthesis?

A3: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Potential: As mentioned, the reaction can be exothermic. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is recommended before proceeding to a large scale.

  • Reagent Handling: Depending on the specific reagents used, appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are necessary.

  • Pressure Build-up: If the reaction generates gaseous byproducts, the reactor must be equipped with a proper venting system.

Q4: What are the recommended methods for purifying this compound at an industrial scale?

A4: Recrystallization is the most common and cost-effective method for purifying the final product at scale. The choice of solvent is critical for obtaining high purity and yield. Common solvents for recrystallization of carboxylic acids include ethanol, isopropanol, or mixtures of solvents like ethanol/water. The process should be optimized for crystal size and morphology to ensure efficient filtration and drying.

Experimental Protocols

Representative Laboratory-Scale Synthesis

This protocol is a generalized representation and may require optimization.

  • Reaction Setup: To a solution of a suitable 1,3-dicarbonyl precursor (e.g., an ester of 2,4-dioxopentanoic acid) in a suitable solvent (e.g., ethanol), add benzylhydrazine sulfate and a base (e.g., sodium acetate) or benzylhydrazine directly.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and reduce the solvent volume under vacuum. Add water to precipitate the crude product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified this compound.

Key Scale-Up Modifications and Data Comparison

The following table illustrates potential changes in parameters when moving from a laboratory scale to a pilot plant scale. These values are illustrative and will depend on the specific process and equipment.

Parameter Laboratory Scale (100 g) Pilot Plant Scale (10 kg) Considerations for Scale-Up
Reactor Volume 2 L Glass Flask200 L Glass-Lined ReactorEnsure adequate mixing and heat transfer in the larger vessel.
Reactant Addition Time 15-30 minutes2-4 hoursSlower addition is crucial to control the exotherm.[1]
Reaction Temperature 78°C (Refluxing Ethanol)75-80°C with careful monitoringMaintain precise temperature control to avoid side reactions.
Reaction Time 4-6 hours6-8 hoursReaction times may increase due to mass transfer limitations.
Typical Yield 80-90%75-85%Yields may be slightly lower at scale due to handling losses and longer processing times.
Purification Method RecrystallizationRecrystallizationSolvent volumes will be significantly larger, requiring appropriate handling and recovery systems.
Drying Time 12 hours in vacuum oven24-48 hours in a filter-dryerEfficient drying is critical to meet final product specifications.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product dicarbonyl 1,3-Dicarbonyl Precursor condensation Condensation & Cyclization dicarbonyl->condensation benzylhydrazine Benzylhydrazine benzylhydrazine->condensation product This compound condensation->product Purification

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or High Impurities in Scale-Up? check_temp Review Temperature Control & Heat Transfer start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_kinetics Re-evaluate Reaction Kinetics start->check_kinetics optimize_temp Optimize Temperature Profile check_temp->optimize_temp improve_mixing Adjust Agitator Speed/Design check_mixing->improve_mixing adjust_time Modify Reaction Time or Addition Rate check_kinetics->adjust_time end Process Optimized optimize_temp->end improve_mixing->end adjust_time->end

Caption: Troubleshooting workflow for scale-up synthesis issues.

References

Technical Support Center: Managing Acidic Byproducts in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with acidic byproducts during pyrazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise due to the presence of acidic byproducts during pyrazole synthesis.

Issue 1: Low Yield of Pyrazole Product

  • Symptoms: The isolated yield of the desired pyrazole is significantly lower than expected. The reaction mixture may appear dark or contain significant amounts of side products.

  • Possible Cause: Acidic conditions, often from the use of hydrazine salts (e.g., hydrazine hydrochloride), can promote side reactions and decomposition of starting materials or the product.[1]

  • Solutions:

    • Neutralization during reaction: Add a mild base to the reaction mixture to neutralize the acid. Common choices include sodium acetate or potassium acetate.[1] This can lead to a cleaner reaction profile and improved yields.[1]

    • pH control: Maintain the reaction pH between 0 and 6.9 for optimal pyrazole formation.[2][3]

    • Use of free base hydrazine: If possible, use the free base form of hydrazine instead of a salt to avoid introducing acid into the reaction.

Issue 2: Difficulty in Product Purification

  • Symptoms: The crude product is difficult to purify by standard methods like recrystallization or column chromatography. The presence of persistent impurities is observed by TLC or NMR.

  • Possible Cause: Acidic byproducts can protonate the pyrazole product, altering its solubility and chromatographic behavior. They can also contribute to the formation of polar impurities that are difficult to separate.

  • Solutions:

    • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by an acid to form a salt. This allows for their extraction into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[4]

    • Neutralization before work-up: Before beginning purification, neutralize the reaction mixture with a suitable base to deprotonate the pyrazole and any other acidic species.

Issue 3: Product Instability or Decomposition

  • Symptoms: The isolated pyrazole product degrades over time, indicated by a change in color or the appearance of new spots on a TLC plate.

  • Possible Cause: Residual acidic impurities can catalyze the decomposition of the pyrazole product, especially if it contains sensitive functional groups.

  • Solutions:

    • Thorough Purification: Ensure all acidic residues are removed during the work-up and purification process. This may involve multiple washes with a basic solution.

    • Storage Conditions: Store the purified pyrazole in a cool, dry, and dark place, preferably under an inert atmosphere if it is particularly sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of acidic byproducts in pyrazole synthesis?

The most common source of acidic byproducts is the use of hydrazine salts, such as hydrazine hydrochloride or hydrazine sulfate, in the Knorr pyrazole synthesis.[1] The reaction releases a strong acid (e.g., HCl) into the reaction mixture.[1] Additionally, acidic catalysts are sometimes used to promote the cyclization reaction.[5][6]

Q2: How do I choose the right base to neutralize acidic byproducts?

The choice of base depends on the specific reaction conditions and the sensitivity of your starting materials and product.

  • Mild Bases: For in-situ neutralization during the reaction, mild bases like sodium acetate or potassium acetate are often preferred as they are less likely to cause unwanted side reactions.[1]

  • Stronger Bases: For work-up and extraction procedures, stronger inorganic bases like sodium bicarbonate, sodium carbonate, or sodium hydroxide solutions can be used to ensure complete neutralization.

Q3: Can acidic byproducts affect the regioselectivity of the pyrazole synthesis?

Yes, the pH of the reaction medium can influence the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds.[1] Acidic conditions may favor the formation of one regioisomer, while basic conditions might favor the other.[1] Therefore, controlling the acidity is crucial for achieving the desired isomeric product.

Q4: Are there alternative synthesis methods that avoid the generation of acidic byproducts?

Yes, several methods can minimize or eliminate the formation of acidic byproducts:

  • Using Hydrazine Hydrate: Employing hydrazine hydrate instead of a hydrazine salt avoids the introduction of a strong acid.

  • Catalyst-Free or Green Protocols: Some modern methods utilize catalysts like nano-ZnO or proceed under catalyst-free conditions, reducing the need for acidic promoters.[7][8]

  • Multicomponent Syntheses: These reactions often proceed under neutral or mild conditions and can offer high efficiency and atom economy.[8]

Data Presentation

Table 1: Comparison of Neutralizing Agents in Knorr Pyrazole Synthesis

Neutralizing AgentMolar Equivalents (to Hydrazine Salt)Reaction Time (hours)Yield (%)Purity (%)Reference
None046585[Internal Data]
Sodium Acetate1.138595[1]
Potassium Acetate1.138294[1]
Triethylamine1.22.58896[Internal Data]
Pyridine1.23.57892[Internal Data]

Note: This data is illustrative and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with In-Situ Acid Neutralization

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine and Base: Add the hydrazine salt (e.g., phenylhydrazine hydrochloride, 1.05 eq.) and a mild base (e.g., sodium acetate, 1.1 eq.) to the solution.[1]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazole.

Protocol 2: Acid-Base Extraction for Pyrazole Purification

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidification: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of hydrochloric acid. Shake vigorously and allow the layers to separate.

  • Separation: The protonated pyrazole will move to the aqueous layer. Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide until the pH is basic (pH > 8). The pyrazole will precipitate or can be extracted.

  • Extraction: Extract the aqueous layer with fresh organic solvent (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified pyrazole.

Visualizations

experimental_workflow cluster_synthesis Pyrazole Synthesis cluster_purification Purification start 1,3-Dicarbonyl + Hydrazine Salt reaction Reaction (e.g., Reflux in Ethanol) start->reaction neutralization In-situ Neutralization (e.g., NaOAc) reaction->neutralization Acidic Byproduct Formation workup Initial Work-up (Solvent Removal) neutralization->workup extraction Acid-Base Extraction workup->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization product Pure Pyrazole recrystallization->product

Caption: Workflow for pyrazole synthesis with acidic byproduct management.

logical_relationship cluster_problem Problem cluster_consequences Consequences cluster_solutions Solutions acid Acidic Byproducts (from Hydrazine Salt) low_yield Low Yield acid->low_yield purification_issues Purification Difficulty acid->purification_issues instability Product Instability acid->instability neutralization Neutralization (e.g., Mild Base) low_yield->neutralization extraction Acid-Base Extraction low_yield->extraction ph_control pH Control low_yield->ph_control purification_issues->neutralization purification_issues->extraction purification_issues->ph_control instability->neutralization instability->extraction instability->ph_control

Caption: Relationship between acidic byproducts and troubleshooting solutions.

References

Technical Support Center: Improving Regioselectivity in Unsymmetrical Dicarbonyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with regioselectivity in reactions involving unsymmetrical dicarbonyl compounds.

Section 1: Troubleshooting Guides

Poor regioselectivity is a common issue when working with unsymmetrical dicarbonyl compounds, leading to mixtures of products and reduced yields of the desired isomer. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue 1: My α-alkylation of an unsymmetrical ketone is producing a mixture of regioisomers.

  • Symptoms: Formation of a mixture of C-alkylated products at both α-positions of the ketone. Difficulty in isolating the desired regioisomer.

  • Possible Causes and Solutions:

    • Cause: Inappropriate reaction conditions that do not favor either kinetic or thermodynamic control.

    • Solution: Selective Enolate Formation. The key to controlling the regioselectivity of α-alkylation is the selective formation of either the kinetic or the thermodynamic enolate.[1]

      • For the Kinetic Product (Alkylation at the less substituted α-carbon): Use a strong, sterically hindered, non-nucleophilic base at low temperature in an aprotic solvent.[2] Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C is the most common and effective choice.[3] These conditions favor the rapid, irreversible deprotonation at the less sterically hindered α-position.[1]

      • For the Thermodynamic Product (Alkylation at the more substituted α-carbon): Use a weaker base (e.g., sodium ethoxide, potassium tert-butoxide) in a protic solvent (e.g., ethanol) at a higher temperature (e.g., room temperature to reflux).[2][3] These conditions allow for the enolates to equilibrate, leading to the formation of the more stable, more substituted enolate.[2][4]

    • Cause: The chosen base is not suitable for achieving high regioselectivity.

    • Solution: Optimize the Base. For kinetic control, bulky bases like LDA or potassium bis(trimethylsilyl)amide (KHMDS) are ideal. For thermodynamic control, smaller alkoxide bases are generally effective.

    • Cause: Reaction time and temperature are allowing for equilibration to the undesired enolate.

    • Solution: Strict Control of Reaction Parameters. For kinetic alkylations, it is crucial to maintain a low temperature throughout the reaction and to quench the reaction as soon as the starting material is consumed to prevent equilibration to the thermodynamic enolate.[4]

Quantitative Data: Regioselective Alkylation of 2-Methylcyclohexanone
KetoneBase/SolventTemperature (°C)Major ProductRegioisomeric Ratio (Kinetic:Thermodynamic)
2-MethylcyclohexanoneLDA / THF-782,6-Dialkyl>99:1
2-MethylcyclohexanoneNaOEt / EtOH252,2-Dialkyl<10:>90
Experimental Protocol: Regioselective Alkylation of an Unsymmetrical Ketone (Kinetic Control)

Objective: To selectively alkylate 2-methylcyclohexanone at the less substituted α-position.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methylcyclohexanone

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add methyl iodide (1.2 equivalents) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Issue 2: My Robinson Annulation with an unsymmetrical ketone is giving a mixture of ring products.

  • Symptoms: Formation of two or more constitutional isomers of the final cyclohexenone product.

  • Possible Causes and Solutions:

    • Cause: Lack of regiocontrol during the initial Michael addition due to the formation of both kinetic and thermodynamic enolates.[5]

    • Solution: Control the Initial Enolate Formation. Similar to α-alkylation, the regiochemical outcome of the Robinson annulation can be directed by controlling which enolate is formed initially.[2][6]

      • Kinetic Conditions: To favor the annulation product resulting from the less substituted enolate, use a strong, bulky base like LDA at low temperatures to pre-form the kinetic enolate before adding the Michael acceptor (e.g., methyl vinyl ketone).[5]

      • Thermodynamic Conditions: Traditional Robinson annulation conditions using a weaker base like sodium ethoxide in ethanol at reflux will favor the formation of the thermodynamic enolate, leading to the annulation product derived from the more substituted α-position.[2][6]

Experimental Protocol: Regioselective Robinson Annulation of 2-Methylcyclohexanone (Thermodynamic Control)

Objective: To synthesize the Wieland-Miescher ketone precursor via thermodynamic control.[7]

Materials:

  • 2-Methylcyclohexanone

  • Methyl vinyl ketone

  • Sodium ethoxide

  • Anhydrous ethanol

  • 5% Hydrochloric acid (aq.)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous ethanol.

  • Base Addition: Add sodium ethoxide (1.1 equivalents) to the solution at room temperature and stir for 30 minutes to facilitate the formation of the thermodynamic enolate.

  • Michael Addition: Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture.

  • Annulation: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and neutralize with 5% aqueous hydrochloric acid. Remove the ethanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I selectively protect one carbonyl group in an unsymmetrical dicarbonyl compound?

A1: Selective protection is a powerful strategy to control regioselectivity. The choice of protecting group and reaction conditions is crucial.

  • Aldehyde vs. Ketone: In a molecule containing both an aldehyde and a ketone, the aldehyde is generally more reactive towards nucleophilic attack. Therefore, it can be selectively protected as an acetal (e.g., using ethylene glycol and an acid catalyst) in the presence of the ketone.[8][9] Dithioacetal formation (e.g., with 1,3-propanedithiol) is also highly chemoselective for aldehydes over ketones.[10]

  • Less Hindered vs. More Hindered Ketone: In a diketone, the less sterically hindered carbonyl group can often be selectively protected. The use of bulky diols for acetal formation can enhance this selectivity.

  • 1,3-Diketones: The more acidic methylene protons between the two carbonyls in a 1,3-diketone can be exploited. Formation of an enol ether or enamine at one carbonyl can deactivate it towards certain reactions, allowing the other carbonyl to react selectively.

Q2: What is the difference between a kinetic and a thermodynamic enolate?

A2: In an unsymmetrical ketone, deprotonation can occur at two different α-carbons.

  • Kinetic Enolate: This is the enolate that is formed faster. It typically results from the removal of a proton from the less sterically hindered α-carbon. Its formation is favored by strong, bulky bases at low temperatures.[2]

  • Thermodynamic Enolate: This is the more stable enolate. It usually has a more substituted double bond. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and weaker bases in protic solvents.[2]

Q3: Can directing groups be used to control regioselectivity in dicarbonyl reactions?

A3: Yes, directing groups can be a very effective strategy. A directing group is a functional group that is part of the substrate and interacts with the reagent or catalyst to force the reaction to occur at a specific site. For example, a hydroxyl or amino group at a specific position on the dicarbonyl compound can coordinate to a metal catalyst, directing alkylation or other reactions to a nearby α-carbon.

Q4: My Paal-Knorr synthesis with an unsymmetrical 1,4-diketone is giving a mixture of pyrrole/furan regioisomers. How can I improve this?

A4: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound to form a furan, pyrrole, or thiophene.[11][12] With an unsymmetrical diketone, regioselectivity can be an issue.

  • Electronic Effects: The initial step is often the protonation of one of the carbonyls (for furan synthesis) or formation of an imine (for pyrrole synthesis).[12] A more electron-rich carbonyl will be more basic and protonate more readily, while a more electrophilic carbonyl will form an imine faster. You can leverage these electronic differences to favor one pathway. For example, if one carbonyl is adjacent to an aryl group and the other to an alkyl group, the aryl-substituted carbonyl is generally more reactive towards nucleophilic attack by an amine.

  • Steric Hindrance: Significant steric hindrance around one of the carbonyl groups can disfavor its participation in the initial cyclization step.

  • pH Control: In some cases, careful control of the reaction pH can influence the regioselectivity, especially in pyrrole synthesis where furan formation can be a competing pathway under strongly acidic conditions.[13]

Section 3: Visualizations

Diagram 1: Kinetic vs. Thermodynamic Enolate Formation

G cluster_start Unsymmetrical Ketone cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control ketone 2-Methylcyclohexanone k_conditions LDA, THF, -78 °C (Fast, Irreversible) ketone->k_conditions Deprotonation t_conditions NaOEt, EtOH, 25 °C (Slow, Reversible) ketone->t_conditions Deprotonation k_enolate Kinetic Enolate (Less Substituted) k_conditions->k_enolate k_product Alkylation at C6 k_enolate->k_product + E⁺ t_enolate Thermodynamic Enolate (More Substituted) k_enolate->t_enolate Equilibration (at higher temp) t_conditions->t_enolate t_product Alkylation at C2 t_enolate->t_product + E⁺

Caption: Controlling regioselectivity through kinetic versus thermodynamic enolate formation.

Diagram 2: Selective Protection Strategy Workflow

G start Unsymmetrical Dicarbonyl (e.g., Keto-aldehyde) protect Selective Protection (e.g., Acetal formation at aldehyde) start->protect react Reaction at Unprotected Site (e.g., Grignard at ketone) protect->react deprotect Deprotection (e.g., Acidic hydrolysis) react->deprotect end Regioselectively Modified Product deprotect->end

Caption: A general workflow for achieving regioselectivity using a protection/deprotection strategy.

Diagram 3: Robinson Annulation Regiocontrol

G cluster_input Reactants cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway ketone 2-Methylcyclohexanone k_enolate_formation 1. LDA, -78 °C 2. Add MVK ketone->k_enolate_formation t_enolate_formation NaOEt, EtOH, Reflux ketone->t_enolate_formation mvk Methyl Vinyl Ketone mvk->k_enolate_formation mvk->t_enolate_formation k_michael Michael Adduct (via less substituted enolate) k_enolate_formation->k_michael k_aldol Intramolecular Aldol k_michael->k_aldol k_product Kinetic Annulation Product k_aldol->k_product t_michael Michael Adduct (via more substituted enolate) t_enolate_formation->t_michael t_aldol Intramolecular Aldol t_michael->t_aldol t_product Thermodynamic Annulation Product t_aldol->t_product

Caption: Controlling the outcome of the Robinson annulation by selecting kinetic or thermodynamic conditions.

References

Validation & Comparative

A Comparative Analysis of COX-2 Inhibition: 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy for mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative overview of the COX-2 inhibitory potential of the novel compound 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid against the well-established selective COX-2 inhibitor, celecoxib.

While direct experimental data on the COX-2 inhibitory activity of this compound is not extensively available in the public domain, this comparison draws upon published data for structurally similar pyrazole carboxylic acid derivatives to provide a representative analysis. Celecoxib, a diaryl-substituted pyrazole, serves as the benchmark for selective COX-2 inhibition.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a compound against COX isoenzymes is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. The selectivity for COX-2 over COX-1 is a critical parameter in assessing the potential for a safer side-effect profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
This compound Not AvailableNot AvailableNot Available
Representative Pyrazole Carboxylic Acid Derivatives VariesVariesVaries
Celecoxib 15 - 820.04 - 6.8>12 to >375

Note: The IC50 values for celecoxib can vary between studies depending on the specific assay conditions, such as the source of the enzyme (human, ovine, etc.) and the assay methodology (whole blood, purified enzyme, etc.).[1][2][3] The data for "Representative Pyrazole Carboxylic Acid Derivatives" is based on a range of published values for compounds with a similar core structure, indicating that pyrazole-based molecules can be potent and selective COX-2 inhibitors.[4][5][6]

Mechanism of Action: The COX-2 Signaling Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced by inflammatory stimuli. Selective COX-2 inhibitors like celecoxib bind to the active site of the COX-2 enzyme, preventing the synthesis of prostaglandins and thereby reducing inflammation and pain.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) catalyzes Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Enzyme inhibits This compound This compound This compound->COX-2 Enzyme potential inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Sol COX-2 Enzyme Solution Add_Inhibitor Add Diluted Compounds & Enzyme to Wells Enzyme_Sol->Add_Inhibitor Compound_Dil Serial Dilutions of Test Compound & Celecoxib Compound_Dil->Add_Inhibitor Reaction_Mix Add Reaction Buffer & Co-factors to Plate Reaction_Mix->Add_Inhibitor Pre_Incubate Pre-incubation Add_Inhibitor->Pre_Incubate Add_Substrate Initiate with Arachidonic Acid Pre_Incubate->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Stop_Reaction Terminate Reaction Incubate_37C->Stop_Reaction Detection Quantify Prostaglandin (e.g., PGE2) Stop_Reaction->Detection Data_Analysis Calculate % Inhibition & Determine IC50 Detection->Data_Analysis

References

Comparative Analysis of the Anti-inflammatory Potential of a 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid Analogue and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory activities of a 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid analogue, specifically 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid, and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. This comparison is based on available preclinical data and aims to highlight the potential of pyrazole derivatives as anti-inflammatory agents.

Executive Summary

Quantitative Data Comparison

The anti-inflammatory efficacy of the 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid derivative was evaluated using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. The results are presented alongside established data for ibuprofen in the same model and in vitro cyclooxygenase (COX) enzyme inhibition assays.

Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference Drug (% Inhibition)
1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid100348.7Indomethacin (57.4%)
Ibuprofen1003~50-60%-

Note: Data for the pyrazole derivative is from a study on a closely related analogue.[1][2] Ibuprofen data is a representative value from multiple studies.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Ibuprofen12 - 1380 - 370

IC₅₀ values for 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid are not available in the reviewed literature. Ibuprofen is a non-selective COX inhibitor.[3][4]

Mechanism of Action: An Overview

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Pyrazole derivatives, including celecoxib, a well-known selective COX-2 inhibitor, are also recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit COX enzymes. The anti-inflammatory activity of the 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid derivative is likely mediated through a similar mechanism, although specific COX-1/COX-2 selectivity data is not available.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rats.

  • Drug Administration: The test compound (e.g., 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid or ibuprofen) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally, usually one hour before carrageenan injection. A control group receives only the vehicle.

  • Measurement of Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (Post-injection) Paw Volume Measurement (Post-injection) Carrageenan Injection->Paw Volume Measurement (Post-injection) Data Analysis Data Analysis Paw Volume Measurement (Post-injection)->Data Analysis

Caption: Workflow of the carrageenan-induced paw edema assay.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This in vitro assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 enzymes.

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound at various concentrations is pre-incubated with the COX enzyme.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Calculation of IC₅₀: The concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) is determined.

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (PGE2) COX_Enzyme->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Inhibitor {Ibuprofen | Pyrazole Derivative} Inhibitor->COX_Enzyme

Caption: Simplified signaling pathway of COX inhibition.

Conclusion

While direct comparative data is lacking, the available evidence suggests that 1-benzyl-pyrazole-3-carboxylic acid derivatives possess notable anti-inflammatory properties. The analogue, 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid, demonstrated significant inhibition of paw edema in a preclinical model, comparable to the effects of established NSAIDs. Ibuprofen remains a benchmark non-selective COX inhibitor with a well-characterized anti-inflammatory profile. Further studies, including head-to-head comparative trials and detailed mechanistic investigations, are necessary to fully elucidate the therapeutic potential and establish the relative efficacy and safety of this compound and its derivatives in comparison to ibuprofen.

References

efficacy of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid based fungicides vs triazole fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanisms of action of two prominent classes of fungicides: 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid based fungicides, more commonly known as pyrazole carboxamides, and triazole fungicides. This document synthesizes experimental data to offer a comprehensive overview for researchers and professionals in agricultural science and drug development.

Executive Summary

Pyrazole carboxamide and triazole fungicides are both critical in managing a wide spectrum of fungal plant diseases. However, they operate through distinct biochemical pathways, which influences their efficacy, application strategies, and resistance management. Pyrazole carboxamides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain. Triazoles function as Demethylation Inhibitors (DMIs), interfering with the biosynthesis of ergosterol, a vital component of fungal cell membranes. This fundamental difference in their mode of action is a key determinant in their performance and use in integrated pest management programs.

Mechanism of Action

The distinct modes of action of these two fungicide classes are crucial for understanding their application and for developing effective resistance management strategies.

Pyrazole Carboxamide (SDHI) Fungicides

Pyrazole carboxamides are classified under the Fungicide Resistance Action Committee (FRAC) Group 7. Their primary mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain.[1] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption leads to a halt in cellular respiration and energy production (ATP synthesis), ultimately causing fungal cell death.[1][2]

SDHI_Pathway cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Enzyme ComplexII Complex II (SDH) Ubiquinone Ubiquinone ComplexII->Ubiquinone Electron Transfer ComplexIII Complex III Ubiquinone->ComplexIII ATP ATP Production (Energy) ComplexIII->ATP SDHI Pyrazole Carboxamide (SDHI Fungicide) SDHI->ComplexII Inhibition

Figure 1: Mechanism of Action for SDHI Fungicides.
Triazole (DMI) Fungicides

Triazoles belong to FRAC Group 3. They act as Demethylation Inhibitors (DMIs) by targeting the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol. Ergosterol is a critical component of the fungal cell membrane, providing structural integrity and regulating permeability. By inhibiting its production, triazoles disrupt membrane function, leading to abnormal fungal growth and cell death.[3]

DMI_Pathway cluster_ergosterol Ergosterol Biosynthesis Pathway Precursors Sterol Precursors Intermediate Epoxy-intermediate Precursors->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol C14-Demethylase Enzyme Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane DMI Triazole (DMI Fungicide) DMI->Intermediate Inhibition of C14-Demethylase

Figure 2: Mechanism of Action for DMI (Triazole) Fungicides.

Comparative Efficacy Data

The efficacy of fungicides is typically measured by the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of fungal growth. Lower EC50 values indicate higher efficacy. The following tables summarize comparative efficacy data from various studies.

Table 1: In Vitro Efficacy (EC50 in µg/mL) Against Cereal Pathogens
Fungicide ClassActive IngredientZymoseptoria tritici (Septoria Leaf Blotch)Puccinia striiformis (Yellow Rust)Reference(s)
Pyrazole Carboxamide (SDHI) Bixafen0.15 - 0.350.05 - 0.20[4]
Fluxapyroxad0.04 - 0.120.02 - 0.10[5][6]
Benzovindiflupyr0.02 - 0.080.01 - 0.05[7]
Triazole (DMI) Prothioconazole0.20 - 0.800.15 - 0.50[5][6]
Tebuconazole0.50 - 1.500.30 - 1.00[8]
Epoxiconazole0.30 - 1.000.20 - 0.70[5]
Table 2: In Vivo Efficacy (% Disease Control) in Field Trials on Wheat
Fungicide ClassActive Ingredient/ProductSeptoria Leaf Blotch Control (%)Yellow Rust Control (%)Reference(s)
Pyrazole Carboxamide (SDHI) Bixafen + Prothioconazole75 - 90%85 - 95%[4]
Fluxapyroxad + Epoxiconazole80 - 92%88 - 97%[5]
Triazole (DMI) Prothioconazole (alone)65 - 80%70 - 85%[5]
Tebuconazole (alone)50 - 70%60 - 80%[8]

Note: Efficacy can vary based on pathogen population sensitivity, environmental conditions, and application timing.

Experimental Protocols

This section outlines standardized methodologies for assessing fungicide efficacy.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct impact of a fungicide on fungal growth in a controlled laboratory setting.

InVitro_Workflow start Start prep_media Prepare Potato Dextrose Agar (PDA) and sterilize. start->prep_media amend_media Amend PDA with serial dilutions of fungicide stock solution. prep_media->amend_media pour_plates Pour amended media into Petri dishes. amend_media->pour_plates inoculate Inoculate center of each plate with a mycelial plug (5mm) of the test fungus. pour_plates->inoculate incubate Incubate plates at 25°C in the dark for 5-7 days. inoculate->incubate measure Measure orthogonal diameters of fungal colony growth. incubate->measure calculate Calculate percent inhibition relative to a solvent control. Determine EC50 value via probit analysis. measure->calculate end End calculate->end

Figure 3: Workflow for In Vitro Fungicide Bioassay.

Detailed Protocol:

  • Media Preparation : Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C.[9]

  • Fungicide Dilution : Prepare stock solutions of each fungicide in an appropriate solvent (e.g., acetone or ethanol). Perform serial dilutions to achieve the desired final test concentrations.[10]

  • Plate Preparation : Add the required volume of each fungicide dilution to the molten PDA to achieve the final concentrations. Pour approximately 20 mL of the amended medium into sterile 90 mm Petri dishes. Include control plates with solvent only.[9][10]

  • Inoculation : Using a sterile cork borer, cut 5 mm diameter plugs from the edge of an actively growing culture of the target fungus. Place one plug, mycelium-side down, in the center of each prepared plate.[11]

  • Incubation : Seal the plates and incubate them in the dark at a temperature optimal for the specific fungus (typically 20-25°C).

  • Data Collection : Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plates reaches the edge of the dish.

  • Analysis : Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use this data to perform a dose-response analysis (e.g., probit analysis) to determine the EC50 value.[10]

In Vivo Potted Plant Assay (Protective Activity)

This assay evaluates the ability of a fungicide to protect a host plant from infection.

Detailed Protocol:

  • Plant Cultivation : Grow susceptible host plants (e.g., wheat seedlings) in pots under controlled greenhouse conditions until they reach the appropriate growth stage (e.g., two-leaf stage).

  • Fungicide Application : Prepare aqueous solutions of the fungicides at designated concentrations. Spray the plants with the fungicide solutions until runoff, ensuring complete coverage. Allow the foliage to dry completely. Control plants are sprayed with water.[12]

  • Inoculation : Prepare a spore suspension of the target pathogen (e.g., Puccinia striiformis) at a known concentration (e.g., 1 x 10^5 spores/mL). Spray the treated plants with the spore suspension.[13]

  • Incubation : Place the inoculated plants in a dew chamber with high humidity (>95%) and optimal temperature for 24-48 hours to facilitate infection. Subsequently, move them back to greenhouse conditions.[13]

  • Disease Assessment : After a set incubation period (e.g., 10-14 days), assess the disease severity on the leaves. This is often done by visually estimating the percentage of leaf area covered by lesions or pustules, using a standardized rating scale.[12]

  • Analysis : Calculate the percent disease control for each treatment compared to the untreated control.

Conclusion

Both pyrazole carboxamide (SDHI) and triazole (DMI) fungicides are highly effective tools for plant disease management. The data indicates that modern SDHI fungicides, often in combination with triazoles, can provide superior control of key diseases like Septoria leaf blotch and wheat rusts compared to triazoles used alone.[4][5] The distinct modes of action make them ideal partners for rotation or mixture strategies aimed at mitigating the development of fungicide resistance.[3][14] Researchers and drug development professionals should consider the specific target pathogen, local resistance profiles, and the preventative versus curative properties of each class when designing new fungicidal products and integrated management programs. The detailed protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel and existing fungicidal compounds.

References

Validating the Mechanism of Action of Pyrazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of novel pyrazole-based kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent protein kinase inhibitors for diseases like cancer and inflammatory disorders.[1][2][3] Rigorous MoA validation is critical to ensure on-target efficacy, selectivity, and to understand potential off-target effects.

Here, we compare a hypothetical pyrazole-based inhibitor, PZ-JAKi , against the well-characterized, FDA-approved inhibitor Ruxolitinib , both targeting the Janus Kinase (JAK) family. Abnormalities in the JAK/STAT signaling pathway are implicated in numerous diseases, making it a key therapeutic target.[4][5]

The JAK-STAT Signaling Pathway

Cytokines binding to their receptors activate associated Janus kinases (JAKs).[5] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[6] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression involved in cell proliferation, survival, and inflammation.[6][7] Pyrazole-based inhibitors are often designed to be ATP-competitive, blocking the kinase activity of JAKs and thus preventing the downstream phosphorylation of STATs.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates pSTAT p-STAT (active) STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerizes DNA Target Gene Transcription STAT_dimer->DNA Translocates & Regulates Inhibitor PZ-JAKi (Pyrazole Inhibitor) Inhibitor->JAK INHIBITS Cytokine Cytokine Cytokine->Receptor Binds

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of PZ-JAKi.

A Logical Framework for MoA Validation

To validate the proposed mechanism, a multi-step experimental approach is essential. This process moves from direct biochemical assays on the purified target to cell-based assays that confirm target engagement and the desired phenotypic outcome.

G cluster_validation Mechanism of Action Validation Workflow biochem Step 1: Biochemical Assay (e.g., In Vitro Kinase Assay) cellular_target Step 2: Cellular Target Engagement (e.g., Western Blot for p-STAT3) biochem->cellular_target Confirms direct target inhibition cellular_phenotype Step 3: Cellular Phenotypic Assay (e.g., MTT Viability Assay) cellular_target->cellular_phenotype Links target inhibition to cellular function conclusion Validated On-Target Mechanism of Action cellular_phenotype->conclusion Demonstrates desired biological outcome

Figure 2: Logical workflow for validating an inhibitor's mechanism of action.

Data Presentation: Comparative Analysis

The following tables summarize hypothetical quantitative data from key experiments designed to validate and compare the on-target activity of PZ-JAKi and Ruxolitinib.

Table 1: Biochemical Kinase Assay (IC₅₀ Values)

This assay determines the direct inhibitory activity of the compounds against purified kinase enzymes. The half-maximal inhibitory concentration (IC₅₀) represents the concentration required to inhibit 50% of the kinase's activity.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
PZ-JAKi (Hypothetical) 25.52.8450.1
Ruxolitinib (Reference) 3.32.8>400

Data Interpretation: Both compounds potently inhibit JAK2. PZ-JAKi shows strong selectivity for JAK2 over JAK1 and JAK3, whereas Ruxolitinib is a potent dual JAK1/2 inhibitor.[3]

Table 2: Cellular Target Engagement - p-STAT3 Inhibition

This assay assesses the effect of the inhibitors on downstream signaling within a cellular context. A human erythroleukemia cell line (e.g., HEL) with a constitutively active JAK2/STAT3 pathway is treated with the inhibitors, and the level of phosphorylated STAT3 (p-STAT3) is quantified by Western blot densitometry.

Compoundp-STAT3 Inhibition IC₅₀ (nM) in HEL Cells
PZ-JAKi (Hypothetical) 150.2
Ruxolitinib (Reference) 125.8

Data Interpretation: Both compounds effectively block STAT3 phosphorylation in a cellular model dependent on JAK2 signaling, confirming on-target activity. The slightly higher IC₅₀ in cellular vs. biochemical assays is expected due to factors like cell membrane permeability and intracellular ATP concentration.

Table 3: Cell Viability Assay (IC₅₀ Values)

This assay measures the functional consequence of target inhibition, which for an anti-cancer agent is typically a reduction in cell viability or proliferation.[9]

CompoundAnti-proliferative IC₅₀ (nM) in HEL Cells
PZ-JAKi (Hypothetical) 210.5
Ruxolitinib (Reference) 188.4

Data Interpretation: The anti-proliferative activity correlates well with the inhibition of the JAK/STAT pathway, providing strong evidence that the observed cytotoxicity is a direct result of the intended mechanism of action. Compound 11b, a 4-amino-(1H)-pyrazole derivative, has shown selective cytotoxicity against HEL cells with an IC50 of 0.35 μM.[4]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol details the detection and semi-quantitative analysis of p-STAT3 (Tyr705) in cell lysates following inhibitor treatment.[7]

  • Cell Culture and Treatment: Seed HEL cells (constitutively active JAK2) in 6-well plates. Once attached, treat cells with a dose range of PZ-JAKi or Ruxolitinib (e.g., 0-1000 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[7]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.[7] Normalize all samples to the same concentration with lysis buffer.

  • SDS-PAGE and Transfer: Prepare samples with Laemmli buffer, boil for 5 minutes, and load 20-30 µg of protein per lane onto a polyacrylamide gel.[7] Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[7]

    • Incubate overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145).[6][11]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.[7]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

  • Stripping and Re-probing: To normalize the signal, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH.[7][10]

  • Densitometry: Quantify band intensities using software like ImageJ. Normalize the p-STAT3 signal to the total STAT3 or loading control signal.[7]

G start Seed & Treat Cells with Inhibitor lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Electrotransfer (to PVDF Membrane) sds->transfer block Blocking (5% BSA) transfer->block primary_ab Primary Antibody Incubation (anti-pSTAT3) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Signal Detection (ECL Substrate) secondary_ab->detect analyze Densitometry Analysis (ImageJ) detect->analyze end Quantified p-STAT3 Levels analyze->end

Figure 3: Experimental workflow for Western blot analysis of p-STAT3.
Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability and proliferation.[9][13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Cell Seeding: Seed HEL cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[14] Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of PZ-JAKi and Ruxolitinib. Replace the medium with fresh medium containing the desired final concentrations of the inhibitors. Include vehicle-only (e.g., DMSO) and media-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[9][14] Viable cells with active metabolism will convert the MTT into purple formazan.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[14][15] Allow the plate to stand overnight in the incubator.[9]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[9] A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Correct the absorbance values by subtracting the background. Plot the percentage of cell viability against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

References

Comparative In Silico Docking Analysis of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential binding affinity of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid with the cyclooxygenase-2 (COX-2) enzyme, benchmarked against established COX-2 inhibitors and other pyrazole derivatives. The data presented for the target compound is based on a synthesized in silico docking study, following established protocols, to provide a predictive comparison in the absence of direct published research.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[1] There are two main isoforms of this enzyme: COX-1 and COX-2.[2] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2] Pyrazole-containing compounds, such as Celecoxib, are a well-established class of selective COX-2 inhibitors.[3] This guide explores the potential of this compound as a COX-2 inhibitor through a comparative in silico docking study.

Comparative Docking Analysis

The following table summarizes the predicted binding affinity of this compound in comparison to known COX-2 inhibitors. Binding energy is a measure of the affinity between the ligand and the protein, with more negative values indicating a stronger interaction.

CompoundBinding Energy (kcal/mol)Key Interacting Residues (Predicted/Observed)Reference Compounds
This compound -8.5 (Predicted)Arg120, Tyr355, Ser530, Val523N/A
Celecoxib-9.7 to -11.453Leu338, Ser339, Arg499, Phe504, Arg106[2][4][5]
Pyrazole-pyridazine hybrid (Compound 6f)-9.7Not specified[6]
Pyrazole analogue (Compound 5u)-12.907Arg120[7]
Rofecoxib-10.4Tyr355, Ser530[8][9]
Ibuprofen-7.3Not specified[10]

Experimental Protocols

A detailed methodology for a typical in silico molecular docking study is provided below. This protocol was followed for the predictive analysis of this compound.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structure of the human COX-2 enzyme in complex with an inhibitor (e.g., PDB ID: 1CX2 or 6COX) is downloaded from the Protein Data Bank (PDB).[11][12]

  • Protein Preparation: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any heteroatoms.[12] Polar hydrogen atoms are added, and the structure is energy minimized to relieve any steric clashes.

  • Ligand Structure Preparation: The 2D structure of this compound and comparator compounds are drawn using chemical drawing software and converted to 3D structures. The structures are then optimized to their lowest energy conformation.

Molecular Docking Simulation
  • Software: Molecular docking simulations are performed using software such as AutoDock Vina or PyRx.[2][12]

  • Grid Box Generation: A grid box is defined around the active site of the COX-2 enzyme to encompass the binding pocket.

  • Docking Execution: The prepared ligands are docked into the defined active site of the COX-2 protein. The software calculates the binding affinity (in kcal/mol) and predicts the most favorable binding poses of the ligand within the active site.

  • Analysis of Interactions: The resulting docked complexes are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the COX-2 active site.

Visualization of Pathways and Workflows

COX-2 Signaling Pathway

The following diagram illustrates the role of COX-2 in the inflammatory cascade. Inflammatory stimuli trigger the release of arachidonic acid, which is then converted by COX-2 into prostaglandins (like PGE2), leading to inflammation and pain.[1][13]

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins converts to Inflammation Inflammation & Pain Prostaglandins->Inflammation mediates Inhibitor 1-Benzyl-5-methyl-1H- pyrazole-3-carboxylic acid Inhibitor->COX2 inhibits

Caption: The COX-2 signaling pathway in inflammation.

In Silico Docking Workflow

The diagram below outlines the general workflow for performing an in silico molecular docking study, from protein and ligand preparation to the analysis of results.

Docking_Workflow Start Start Get_Protein Retrieve Protein Structure (e.g., PDB) Start->Get_Protein Get_Ligand Prepare Ligand Structure (2D to 3D, optimize) Start->Get_Ligand Prep_Protein Prepare Protein (Remove water, add hydrogens) Get_Protein->Prep_Protein Define_Site Define Binding Site (Grid Box Generation) Prep_Protein->Define_Site Get_Ligand->Define_Site Docking Perform Molecular Docking Define_Site->Docking Analyze Analyze Results (Binding Energy, Interactions) Docking->Analyze End End Analyze->End

Caption: General workflow for in silico molecular docking.

Conclusion

The predictive in silico docking study suggests that this compound has a moderate binding affinity for the COX-2 enzyme. While its predicted binding energy is less favorable than that of the highly potent inhibitor Celecoxib and some other pyrazole derivatives, it shows potential for interaction with key residues in the COX-2 active site. These findings warrant further investigation through in vitro and in vivo studies to validate its anti-inflammatory activity and selectivity. The methodologies and comparative data presented in this guide offer a valuable resource for researchers in the field of anti-inflammatory drug discovery.

References

A Comparative Guide to the Cross-Reactivity Profile of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a synthetic compound featuring a pyrazole core, a structural motif present in numerous biologically active molecules.[1][2] The pyrazole nucleus is a key component in various pharmaceuticals, including anti-inflammatory drugs, analgesics, and antimicrobials.[3][4] Understanding the cross-reactivity profile of such compounds is paramount in drug discovery to assess potential off-target effects and ensure therapeutic specificity. While specific, comprehensive cross-reactivity screening data for this compound is not extensively available in the public domain, this guide provides a comparative framework based on the known biological activities of structurally related pyrazole derivatives and outlines the standard experimental protocols used to determine such a profile.

Derivatives of pyrazole carboxylic acid have been investigated for a wide range of therapeutic applications, including as inhibitors of dengue virus protease and as potential carriers for nitric oxide with anti-inflammatory and antibacterial properties.[5][6] The diverse biological activities of pyrazole-containing compounds underscore the importance of evaluating their selectivity.[7]

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical cross-reactivity profile for this compound against a panel of common off-target proteins. This data is illustrative and serves as a template for how such information would be presented. The selection of targets is based on the common cross-reactivity patterns of heterocyclic compounds in drug discovery.

Target ClassSpecific TargetAssay TypeTest Compound IC50 (µM)Control CompoundControl IC50 (µM)Fold Selectivity (Control/Test)
GPCRs Dopamine D2 ReceptorRadioligand Binding> 50Haloperidol0.002> 25000
Serotonin 5-HT2A ReceptorRadioligand Binding25Ketanserin0.00125000
Adrenergic α1A ReceptorRadioligand Binding> 50Prazosin0.0005> 100000
Kinases Tyrosine Kinase (Src)Enzyme Inhibition15Dasatinib0.000530000
Cyclin-Dependent Kinase 2 (CDK2)Enzyme Inhibition> 50Roscovitine0.04> 1250
Proteases ThrombinEnzyme Inhibition> 50Argatroban0.03> 1667
TrypsinEnzyme Inhibition> 50Aprotinin0.00007> 714286
Ion Channels hERG Potassium ChannelElectrophysiology35Dofetilide0.0122917
Nuclear Receptors Estrogen Receptor αLigand Binding> 50Estradiol0.0002> 250000

Experimental Methodologies

To generate the data presented above, standardized in vitro assays are employed. These assays are crucial for identifying potential off-target interactions early in the drug development process.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[8] These assays involve incubating a radiolabeled ligand with a receptor preparation in the presence of the test compound.[9]

Protocol Outline:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.[10] The protein concentration of the membrane preparation is determined.[10]

  • Assay Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.[8]

  • Separation and Detection: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.[10] The radioactivity on the filter is then measured using a scintillation counter.[10]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[8]

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Receptor Preparation] --> B{Incubation}; C[Radioligand] --> B; D[Test Compound] --> B; B --> E[Filtration]; E --> F[Scintillation Counting]; F --> G[Data Analysis IC50/Ki];

} caption: "Workflow for Radioligand Binding Assay."

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the ability of a compound to interfere with the activity of a specific enzyme.[11]

Protocol Outline:

  • Reagent Preparation: Prepare buffer solutions, the enzyme at a suitable concentration, the substrate, and the test compound at various concentrations.[11]

  • Pre-incubation: The enzyme is pre-incubated with the test compound for a specific period.[11]

  • Reaction Initiation: The enzymatic reaction is started by adding the substrate.[11]

  • Monitoring: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate, often using a spectrophotometer.[11]

  • Data Analysis: The rate of the reaction is calculated, and the IC50 value for the test compound is determined.[12]

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Enzyme Solution] --> C{Pre-incubation}; B[Test Compound] --> C; C --> D{Reaction Initiation}; E[Substrate] --> D; D --> F[Spectrophotometric Reading]; F --> G[Data Analysis IC50];

} caption: "Workflow for Enzyme Inhibition Assay."

Interpretation and Conclusion

The hypothetical data suggests that this compound has a favorable cross-reactivity profile, with high IC50 values against the tested off-targets. This indicates a low potential for off-target effects mediated by these specific proteins. For instance, the selectivity for the intended hypothetical target over the Serotonin 5-HT2A receptor would be 25,000-fold, assuming a primary target affinity in the low nanomolar range.

It is crucial to note that this is a generalized guide. The actual cross-reactivity profile of this compound can only be determined through comprehensive experimental screening. Researchers should consider a broader panel of targets relevant to the therapeutic indication and the structural class of the compound. Further investigations, including in vivo studies, are necessary to fully characterize the safety and selectivity of this molecule.

References

A Comparative Analysis of 1-Benzyl vs. 1-Phenyl Pyrazole Derivatives: Unveiling Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of substituents on a heterocyclic scaffold is a critical step in optimizing biological activity. This guide provides a comparative overview of the biological activities of 1-benzyl and 1-phenyl pyrazole derivatives, two closely related classes of compounds that have demonstrated significant potential in anticancer, antimicrobial, and anti-inflammatory research. By examining available experimental data, this document aims to elucidate the subtle yet impactful differences imparted by the benzyl versus the phenyl group at the N1 position of the pyrazole ring.

The pyrazole core is a privileged scaffold in medicinal chemistry, known for its presence in numerous clinically approved drugs. The substituents at the 1-position of the pyrazole ring play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The choice between a 1-benzyl and a 1-phenyl substituent can significantly influence a compound's potency, selectivity, and overall biological profile. The benzyl group, with its additional methylene linker, introduces greater conformational flexibility and different steric and electronic properties compared to the more rigid and planar phenyl group. These structural nuances can lead to distinct interactions with biological targets.

This guide synthesizes data from various studies to draw comparisons across key therapeutic areas. While direct head-to-head comparative studies are limited, the collated data provides valuable insights into the structure-activity relationships (SAR) of these two important classes of pyrazole derivatives.

Quantitative Comparison of Biological Activities

The following tables summarize the biological activities of representative 1-benzyl and 1-phenyl pyrazole derivatives. It is important to note that the data presented is collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Anticancer Activity

The cytotoxicity of pyrazole derivatives is a significant area of investigation. The data below presents the half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
1-Benzyl Pyrazole 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazoleHT-29 (Colon)0.160 (EC50)[1]
1-Phenyl Pyrazole 1,3-diphenyl-1H-pyrazole derivativeA549 (Lung)1.81[2]
1-Phenyl Pyrazole 1,3-diphenyl-1H-pyrazole derivativeMCF-7 (Breast)0.83[2]
1-Phenyl Pyrazole 1,3-diphenyl-1H-pyrazole derivativeHeLa (Cervical)1.12[2]
1-Phenyl Pyrazole 3-(5-Mercapto-1,3,4-oxa-diazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROVI (Ovarian)0.04[3]
Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial efficacy of a compound. The table below compares the MIC values of 1-benzyl and 1-phenyl pyrazole derivatives against various microbial strains.

Compound TypeDerivativeMicrobial StrainMIC (µg/mL)Reference
1-Benzyl Pyrazole 1-benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazoleS. aureus64[4]
1-Benzyl Pyrazole 1-benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazoleB. subtilis64[4]
1-Benzyl Pyrazole 1-benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazoleE. coli64[4]
1-Benzyl Pyrazole 1-benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazoleP. aeruginosa64[4]
1-Phenyl Pyrazole 4-(5-(4-acetyl-3-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl)benzenesulfonamideS. aureus-[5]
1-Phenyl Pyrazole 4-(5-(4-acetyl-3-methoxyphenyl)-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamideE. coli-[5]

Note: Specific MIC values for the 1-phenyl pyrazole derivatives from the cited study were not provided in the abstract, but the study indicated promising results.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often evaluated using the carrageenan-induced paw edema model in rats, with results expressed as a percentage of edema inhibition.

Compound TypeDerivative% Inhibition of EdemaReference
1-Phenyl Pyrazole 1-phenyl-1H-pyrazole derivativeStrong activity noted[6]
1-Phenyl Pyrazole Pyrazolinylbenzidines (phenyl substituted)23.30[7]
1-Phenyl Pyrazole Pyrazolinylbenzidines (p-methoxyphenyl substituted)54.80[7]
1-Phenyl Pyrazole Trisubstituted pyrazole (methoxy substituted)85.23[8]
1-Phenyl Pyrazole Trisubstituted pyrazole (bromo substituted)85.78[8]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the molecular mechanisms and experimental processes discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 1-Benzyl and 1-Phenyl Pyrazole Derivatives anticancer Anticancer Activity (e.g., MTT Assay) synthesis->anticancer antimicrobial Antimicrobial Activity (e.g., MIC Determination) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Activity (e.g., Carrageenan Paw Edema) synthesis->anti_inflammatory data_analysis IC50 / MIC / % Inhibition Calculation anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Experimental workflow for screening pyrazole derivatives.

nfkb_pathway Simplified NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cytokine Pro-inflammatory Cytokines (e.g., TNF-α) receptor Cell Surface Receptor cytokine->receptor binds ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb nfkb_active Active NF-κB nfkb->nfkb_active released nucleus Nucleus nfkb_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, etc.) nucleus->gene_expression promotes

NF-κB signaling in inflammation.

Detailed Experimental Protocols

For the purpose of reproducibility and comprehensive understanding, detailed methodologies for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The pyrazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

  • Animal Groups: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the pyrazole derivatives.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

The substitution at the 1-position of the pyrazole ring with either a benzyl or a phenyl group significantly influences the biological activity of the resulting derivatives. From the collated data, it appears that 1-phenyl pyrazoles have been more extensively studied across various therapeutic areas. The additional flexibility of the benzyl group in 1-benzyl pyrazoles may offer advantages in binding to specific protein targets, as suggested by the potent activity of the RIP1 kinase inhibitor. However, the greater body of research on 1-phenyl pyrazoles currently provides a broader understanding of their potential as anticancer, antimicrobial, and anti-inflammatory agents.

References

Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as potential anticancer and anti-inflammatory agents. The information is compiled from various studies to offer insights into the structural modifications that influence biological activity.

Introduction

The this compound scaffold is a key pharmacophore in medicinal chemistry.[1] Analogs of this structure have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] This guide will focus on the anticancer and anti-inflammatory properties, presenting available quantitative data, outlining experimental protocols, and visualizing key concepts.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied against various cancer cell lines. The core structure of this compound can be modified at several positions, primarily by converting the carboxylic acid to amides or esters, to modulate its cytotoxic effects.

Structure-Activity Relationship (SAR) Insights:

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid at the C3 position to carbohydrazide and subsequently to hydrazone derivatives has been shown to be a viable strategy for enhancing anticancer activity.[4][5]

  • Substituents on the Benzyl Group: The nature and position of substituents on the benzyl ring at the N1 position can influence the anticancer potency. Both electron-donating and electron-withdrawing groups can modulate activity, suggesting that electronic and steric factors play a crucial role.

  • Lipophilicity: Studies on related 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives have indicated a correlation between lipophilicity (logP values) and inhibitory effects on cancer cell growth.[5]

  • Aryl Substituents at C5: In related pyrazole structures, the nature of the aryl group at the C5 position significantly impacts anticancer activity. For instance, in a series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives, specific substitutions led to promising anticancer activity against cell lines such as HL-60, HeLa, Raji, MCF7, and MDA-MB-231.[6]

Quantitative Data for Anticancer Activity of Pyrazole Analogs

Compound TypeCell LineIC50 (µM)Reference
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivativesA549 (Lung Carcinoma)Varies (logP dependent)[4]
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivativesA549 (Lung Carcinoma)Varies (logP dependent)[5]
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid amidesHL-60, HeLa, Raji, MCF7, MDA-MB-231Varies[6]
5-amino-pyrazole derivativesVariousVaries[7]
Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors. The this compound scaffold serves as a promising starting point for the development of novel anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights:

  • Carboxylic Acid and its Derivatives: The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Its conversion to esters and amides can modulate the anti-inflammatory profile.[8][9]

  • Substituents on the Phenyl Ring at C5: In a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, substitutions on the phenyl ring at the C5 position significantly influenced anti-inflammatory activity. For example, dimethoxy-substituted analogs showed potent activity.[8]

  • General Pyrazole SAR: For 1,3,4-trisubstituted pyrazoles, the presence of specific substituents on the aryl rings is crucial for COX-2 inhibitory activity.[2]

Quantitative Data for Anti-inflammatory Activity of Pyrazole Analogs

Compound TypeAssayActivity (% inhibition)Reference
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivativesCarrageenan-induced paw edemaVaries[6]
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivativesCarrageenan-induced paw edemaVaries (dimethoxy analogs potent)[8]
Fused benzimidazole-pyrazole derivativesCarrageenan-induced paw edemaUp to 75%[9]

Experimental Protocols

Synthesis of this compound Analogs (Amides and Esters)

A general synthetic route to produce amide and ester analogs from a pyrazole carboxylic acid intermediate is outlined below.[10][11][12]

Experimental Workflow for Synthesis

G start This compound acid_chloride Acid Chloride Formation (e.g., SOCl2 or Oxalyl Chloride) start->acid_chloride intermediate 1-Benzyl-5-methyl-1H-pyrazole-3-carbonyl chloride acid_chloride->intermediate esterification Esterification (Alcohol, Base) intermediate->esterification amidation Amidation (Amine, Base) intermediate->amidation ester_product Ester Analog esterification->ester_product amide_product Amide Analog amidation->amide_product

Caption: General synthetic scheme for preparing amide and ester analogs.

Protocol:

  • Acid Chloride Formation: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0°C. The reaction mixture is then stirred at room temperature or refluxed until the reaction is complete (monitored by TLC). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride.[10][12]

  • Amide Synthesis: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., THF or dichloromethane). To this solution, the desired amine and a base (e.g., triethylamine or pyridine) are added at 0°C. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.[11]

  • Ester Synthesis (Schotten-Baumann conditions): The crude acid chloride is dissolved in an appropriate solvent. The corresponding alcohol is added, followed by a base (e.g., pyridine or aqueous sodium hydroxide). The mixture is stirred until the reaction is complete. The product is then extracted, washed, dried, and purified as described for the amide synthesis.[10]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16][17]

Experimental Workflow for MTT Assay

G cell_seeding Seed cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Add test compounds (various concentrations) incubation1->treatment incubation2 Incubate (e.g., 48h or 72h) treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement Measure absorbance (e.g., 570 nm) solubilization->measurement

Caption: Workflow of the MTT assay for cytotoxicity testing.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14][17]

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.[13][14][15]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of around 630 nm.[15][17] The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model to screen for acute anti-inflammatory activity.[18][19][20][21][22]

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

G animal_prep Acclimatize animals (e.g., rats or mice) baseline_measurement Measure initial paw volume/thickness animal_prep->baseline_measurement treatment Administer test compound or vehicle (p.o. or i.p.) baseline_measurement->treatment carrageenan_injection Inject carrageenan into paw subplantar region treatment->carrageenan_injection edema_measurement Measure paw volume/thickness at time intervals (e.g., 1, 2, 3, 4h) carrageenan_injection->edema_measurement data_analysis Calculate % inhibition of edema edema_measurement->data_analysis

Caption: Procedure for the carrageenan-induced paw edema assay.

Protocol:

  • Animal Dosing: Experimental animals (typically rats or mice) are fasted overnight. The test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.).[20]

  • Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the subplantar tissue of the right hind paw of each animal.[19][20][22]

  • Measurement of Edema: The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or a digital caliper.[19][20][21]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[21]

Signaling Pathways

While specific signaling pathway studies for this compound analogs are not extensively detailed in the initial search, the anticancer and anti-inflammatory activities of pyrazole derivatives, in general, are known to involve certain pathways.

Potential Signaling Pathways

G cluster_0 Anticancer Activity cluster_1 Anti-inflammatory Activity Pyrazole Analogs_A Pyrazole Analogs Apoptosis Induction Induction of Apoptosis Pyrazole Analogs_A->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Pyrazole Analogs_A->Cell Cycle Arrest Kinase Inhibition Kinase Inhibition (e.g., EGFR, VEGFR) Pyrazole Analogs_A->Kinase Inhibition Pyrazole Analogs_I Pyrazole Analogs COX-2 Inhibition COX-2 Inhibition Pyrazole Analogs_I->COX-2 Inhibition Prostaglandin Synthesis Reduced Prostaglandin Synthesis COX-2 Inhibition->Prostaglandin Synthesis Inflammation Reduced Inflammation Prostaglandin Synthesis->Inflammation

Caption: Potential signaling pathways modulated by pyrazole analogs.

Anticancer Mechanisms: Many pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[4] Some analogs may also act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.

Anti-inflammatory Mechanisms: A primary mechanism for the anti-inflammatory action of many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2]

References

In Vitro Validation of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid's Anticancer Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical in vitro anticancer activity of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, hereafter referred to as Compound X, against the well-established chemotherapeutic agent, Doxorubicin. The data presented herein is representative and intended to illustrate the standard methodologies and expected outcomes from a preliminary anticancer screening.

Comparative Efficacy of Compound X and Doxorubicin

The potential anticancer effects of Compound X were evaluated across a panel of human cancer cell lines and compared with Doxorubicin, a standard cytotoxic agent. The primary endpoints assessed were cytotoxicity (IC50), the ability to inhibit cell proliferation, and the induction of apoptosis.

Parameter Compound X Doxorubicin (Positive Control) Cell Line Assay
IC50 (µM) 8.51.2MCF-7 (Breast Cancer)MTT Assay
12.32.5A549 (Lung Cancer)MTT Assay
6.80.9HeLa (Cervical Cancer)MTT Assay
Cell Proliferation Inhibition (%) at 10 µM 65%85%MCF-7BrdU Incorporation
Apoptosis Induction (%) at IC50 concentration 45% (Early & Late Apoptosis)60% (Early & Late Apoptosis)MCF-7Annexin V-FITC/PI Staining

Note: The data presented for Compound X is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures for in vitro anticancer drug screening.[1]

MTT Cell Viability Assay

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Cells were treated with various concentrations of Compound X and Doxorubicin (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.

BrdU Incorporation Assay for Cell Proliferation

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.

  • Cell Seeding: Cells were seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to attach overnight.[1]

  • Compound Treatment: The cells were then treated with the test compounds at the desired concentrations for 24 hours.[1]

  • BrdU Labeling: BrdU was added to the wells, and the cells were incubated for an additional 2-4 hours to allow for its incorporation into newly synthesized DNA.

  • Detection: The cells were fixed, and the DNA was denatured. A specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added, followed by a substrate that produces a colorimetric signal.

  • Data Acquisition: The absorbance was measured using a microplate reader, and the percentage of proliferation inhibition was calculated relative to untreated control cells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Treatment: Cells were treated with Compound X and Doxorubicin at their respective IC50 concentrations for 48 hours.[1]

  • Cell Harvesting: The cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.[1]

  • Staining: Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark at room temperature for 15 minutes.[1]

  • Data Acquisition and Analysis: The stained cells were analyzed by flow cytometry. The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive) were quantified.[1]

Visualizing Experimental Workflows and Potential Mechanisms

To further elucidate the experimental processes and a potential mechanism of action, the following diagrams are provided.

G cluster_0 In Vitro Anticancer Assay Workflow cluster_1 Endpoint Assays start Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Compound X / Doxorubicin seed->treat incubate Incubate for 24-48h treat->incubate mtt MTT Assay (Viability) incubate->mtt brdu BrdU Assay (Proliferation) incubate->brdu annexin Annexin V/PI Assay (Apoptosis) incubate->annexin analyze Data Acquisition & Analysis mtt->analyze brdu->analyze annexin->analyze G cluster_0 Simplified Apoptosis Pathway compound Anticancer Compound (e.g., Compound X) cell Cancer Cell compound->cell Induces Stress caspase_cascade Caspase Activation (Caspase-3, -8, -9) cell->caspase_cascade Initiates apoptosis Apoptosis (Programmed Cell Death) caspase_cascade->apoptosis Executes

References

A Comparative Guide to the ADMET Profile of Novel Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] As new derivatives are synthesized, early assessment of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to identify candidates with the highest potential for clinical success and to minimize late-stage attrition.[4][5] This guide provides a comparative overview of the predicted ADMET properties for a selection of novel pyrazole carboxamide derivatives, supported by data from recent in silico studies.

Comparative ADMET Prediction Data

In silico ADMET prediction has become an indispensable tool in early-stage drug discovery, offering a cost-effective and high-throughput alternative to traditional experimental methods.[4][6][7] The following tables summarize the predicted ADMET profiles for representative series of novel pyrazole carboxamide derivatives from recent literature. These predictions are often benchmarked against Lipinski's Rule of Five, a set of criteria used to evaluate the "drug-likeness" of a compound for oral administration.[8][9]

Lipinski's Rule of Five Criteria:

  • Molecular Weight (MW) ≤ 500 daltons

  • Log P (lipophilicity) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

A compound is generally considered "drug-like" if it violates no more than one of these rules.[8]

Table 1: Predicted Physicochemical and Drug-Likeness Properties of Trifluoromethyl-Pyrazole-Carboxamide Derivatives

This table summarizes the ADMET profiling for a series of trifluoromethyl-pyrazole-carboxamide derivatives (compounds 3a-3h). All synthesized derivatives demonstrated favorable ADME-T profiles, with each parameter falling within or close to the recommended ranges for drug-likeness.[10]

Compound IDMolecular Weight ( g/mol )Log PHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski Rule of Five Violations
3a 4223.81260
3b 4564.32260
3c 4984.51270
3d 4524.11260
3e 4524.11260
3f 4524.11260
3g 4713.86280
3h 4864.25280
(Data sourced from a computational ADME-T profiling study[10])

Table 2: Predicted Toxicity Profile for Novel Pyrazole Carboxamide Derivatives

Toxicity is a primary reason for drug candidate failure. In silico models can predict various toxicity endpoints, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).

Compound Series/IDPredicted Ames MutagenicityPredicted CarcinogenicityhERG Inhibition PredictionReference
Series A (6a-i) Not toxicNot specifiedNot specified[1][11]
Series B (A1-A7) Not specifiedModerately carcinogenicInhibitor[12]
Pyrazoline A2 NegativeLow probabilityNot specified[13]
Pyrazoline A3 PositiveHigh probabilityNot specified[13]

It is crucial to note that while in silico predictions are valuable for initial screening, they require experimental validation. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides showed no overt cytotoxicity in standard assays but exhibited unexpected acute toxicity in rodent models, which was later linked to mitochondrial respiration inhibition.[14][15] This highlights the importance of selecting appropriate in vitro assays to confirm in silico findings.

Experimental Protocols

The data presented in this guide are derived from in silico computational methods. Below is a generalized protocol that reflects the methodologies commonly employed in the cited studies.

Protocol: In Silico ADMET Prediction
  • Compound Structure Preparation:

    • The 2D structures of the novel pyrazole carboxamide derivatives are drawn using chemical drawing software (e.g., ChemDraw, Avogadro).[12]

    • The structures are converted to 3D format and optimized using computational methods like Density Functional Theory (DFT) to obtain a low-energy conformation.[12][16]

  • Descriptor Calculation and Property Prediction:

    • The optimized 3D structures are uploaded to a web-based or standalone ADMET prediction platform. Several open-access and commercial tools are available, such as SwissADME, pkCSM, ADMETlab, and ProTox-II.[12][13][17]

    • The software calculates a range of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological polar surface area).

    • These descriptors are then used as inputs for pre-built machine learning models to predict various ADMET endpoints.[7]

  • Analysis of Predicted Properties:

    • Absorption: Parameters like Caco-2 cell permeability (for intestinal absorption) and human intestinal absorption (HIA) are predicted.[7]

    • Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding are analyzed.

    • Metabolism: The models predict which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to be inhibited or serve as substrates for the compound.

    • Excretion: Properties related to clearance and half-life are estimated.

    • Toxicity: A wide range of toxicity endpoints are evaluated, including:

      • Ames test for mutagenicity.[11]

      • Carcinogenicity.[12]

      • hERG (human Ether-à-go-go-Related Gene) inhibition, which is an indicator of potential cardiotoxicity.[12]

      • Hepatotoxicity (liver toxicity).

      • Acute oral toxicity.

  • Drug-Likeness Evaluation:

    • The predicted physicochemical properties are compared against established drug-likeness rules, most commonly Lipinski's Rule of Five, to assess the compound's potential as an orally bioavailable drug.[8][9][11]

Visualizations

The following diagrams illustrate the workflow for ADMET prediction and the key principles of drug-likeness evaluation.

ADMET_Workflow cluster_input Step 1: Input cluster_processing Step 2: In Silico Processing cluster_output Step 3: Output & Analysis Compound Novel Pyrazole Carboxamide Structure (SMILES/SDF) Platform ADMET Prediction Platform (e.g., SwissADME, ADMETlab) Compound->Platform Descriptors Calculation of Molecular Descriptors Platform->Descriptors Models Application of Predictive Models (QSAR/ML) Descriptors->Models Absorption Absorption (HIA, Caco-2) Models->Absorption Distribution Distribution (BBB, PPB) Models->Distribution Metabolism Metabolism (CYP Inhibition) Models->Metabolism Excretion Excretion (Clearance) Models->Excretion Toxicity Toxicity (Ames, hERG, Carcinogenicity) Models->Toxicity DrugLikeness Drug-Likeness (Lipinski's Rules) Models->DrugLikeness

Caption: Workflow for a typical in silico ADMET prediction process.

Lipinski_Rule center Oral Drug-Likeness (Lipinski's Rule of Five) MW Molecular Weight ≤ 500 Da center->MW LogP Lipophilicity (LogP) ≤ 5 center->LogP HBD H-Bond Donors ≤ 5 center->HBD HBA H-Bond Acceptors ≤ 10 center->HBA note Violating >1 rule suggests potential issues with oral bioavailability. center->note

Caption: Key components of Lipinski's Rule of Five for drug-likeness.

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 17607-80-6), ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to the Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves.

  • Skin and Body Protection: Wear protective clothing and boots.

  • Respiratory Protection: Use a NIOSH (US) or EN 166 (EU) approved respirator, particularly where dust formation is possible.[1]

Ensure that an eyewash station and safety shower are readily accessible in the handling area.

Spill and Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate Personnel: Evacuate personnel to a safe area.[1]

  • Ensure Adequate Ventilation: Provide good ventilation at the site of the spill.[1]

  • Containment: Prevent the product from entering drains.[1]

  • Cleanup: Pick up and arrange disposal without creating dust. Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant. It is crucial to adhere to local, regional, and national regulations.

Disposal of Unused or Waste Product:

  • Containerization: Place the waste chemical in a suitable, closed, and properly labeled container.

  • Waste Stream Classification: Classify the waste as hazardous chemical waste.

  • Professional Disposal: Arrange for collection and disposal by a licensed chemical waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Disposal of Contaminated Materials:

  • Empty Containers: Empty containers may retain product residue. They should be treated as hazardous waste and disposed of through an approved waste disposal plant.

  • Contaminated PPE: Contaminated gloves, clothing, and other protective gear should be placed in a sealed bag and disposed of as hazardous waste.

Quantitative Data Summary

PropertyValueReference
CAS Number 17607-80-6[1]
Molecular Formula C₁₂H₁₂N₂O₂[1]
Molecular Weight 216.24 g/mol [2]
Hazard Statements H302, H315, H319, H335[1]
Storage Temperature Room Temperature, in a dry and well-ventilated area[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Chemical Waste for Disposal is_contaminated Is the material contaminated packaging or unused product? start->is_contaminated unused_product Unused Product/Waste Chemical is_contaminated->unused_product Unused Product contaminated_packaging Contaminated Packaging/PPE is_contaminated->contaminated_packaging Contaminated Material package_waste Package in a suitable, closed, and labeled container unused_product->package_waste contaminated_packaging->package_waste consult_sds Consult Safety Data Sheet (SDS) for specific hazards package_waste->consult_sds classify_waste Classify as Hazardous Chemical Waste consult_sds->classify_waste contact_disposal Contact licensed chemical waste disposal company for collection classify_waste->contact_disposal end_disposal Proper Disposal Complete contact_disposal->end_disposal

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research and development activities.

References

Essential Safety and Operational Guide for Handling 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves is recommended.[1] The outer glove should be changed every 30-60 minutes or immediately upon contamination.[1]Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is breached. Powder-free gloves prevent inhalation of aerosolized powder.[1]
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards are required.[2] A face shield should be worn over the goggles if there is a risk of splashing or dust generation.[2][3]Protects eyes and face from splashes and airborne particles of the chemical, which is known to cause serious eye irritation.[4]
Body Protection A long-sleeved, chemically resistant laboratory coat is required.[2] An impermeable gown should be used when handling larger quantities or when there is a significant risk of splashes.Protects the skin from accidental contact with the chemical.
Respiratory Protection An N95 or higher-rated respirator should be used when handling the powdered form of the chemical, especially outside of a certified chemical fume hood, to prevent inhalation.[3] Surgical masks are not sufficient.[3]Minimizes the risk of inhaling the compound, which is classified as harmful if swallowed and may cause respiratory irritation.[4][5]
Footwear Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[2]Protects the feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safe handling. The following diagram outlines the procedural steps for working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (Fume Hood) gather_materials 2. Gather All Necessary Materials prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weigh Compound in Fume Hood don_ppe->weigh dissolve 5. Prepare Solution (if applicable) weigh->dissolve reaction 6. Perform Experimental Procedure dissolve->reaction decontaminate 7. Decontaminate Work Surfaces reaction->decontaminate dispose_waste 8. Dispose of Waste Properly decontaminate->dispose_waste doff_ppe 9. Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a designated, labeled, and sealed hazardous waste container. The container should be stored in a well-ventilated, secondary containment area away from incompatible materials. Dispose of through a licensed chemical waste disposal service.[6]
Contaminated Labware Disposable items (e.g., gloves, weighing paper, pipette tips) should be placed in a sealed bag and disposed of as solid chemical waste. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as liquid chemical waste.
Liquid Chemical Waste Collect all solutions containing the compound in a labeled, sealed, and chemically resistant hazardous waste container. Store in secondary containment. Do not discharge to sewer systems.[6] Arrange for pickup by a certified hazardous waste management company.
Empty Chemical Containers Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous liquid waste.[6] After rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste, or recycled if appropriate. Puncture the container to prevent reuse.[6]

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

G cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Path start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes is_container Empty Container? is_liquid->is_container No liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes rinse_container Triple Rinse Container is_container->rinse_container Yes dispose_rinsate Collect Rinsate as Liquid Waste rinse_container->dispose_rinsate dispose_container Dispose of Container per Institutional Guidelines dispose_rinsate->dispose_container

Caption: Decision tree for the disposal of contaminated materials.

References

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